NBQX disodium
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019087 | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479347-86-9 | |
| Record name | Nbqx disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBQX disodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NBQX Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective quinoxalinedione derivative that functions as a competitive antagonist of ionotropic glutamate receptors.[1][2] Specifically, it targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, which are crucial mediators of fast excitatory neurotransmission in the central nervous system (CNS).[3][4] The disodium salt form of NBQX offers enhanced aqueous solubility, making it a valuable tool for in vivo and in vitro research.[1][5] This document provides a comprehensive overview of the molecular mechanism of NBQX, quantitative binding and functional data, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of NBQX is competitive antagonism at AMPA and kainate receptors.[6] Glutamate, the principal excitatory neurotransmitter in the CNS, normally binds to these receptors, causing a conformational change that opens their associated ion channels. This allows the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, leading to depolarization of the postsynaptic membrane and propagation of the nerve impulse.
NBQX exerts its effect by binding to the same glutamate-binding site on the AMPA and kainate receptor subunits.[4] However, unlike glutamate, the binding of NBQX does not induce the conformational change necessary for channel opening. By occupying the binding site, NBQX physically prevents glutamate from binding and activating the receptor, thereby non-depolarizingly inhibiting the downstream excitatory signal. Schild analysis has confirmed the competitive nature of this inhibition.[7]
Caption: Competitive antagonism of NBQX at the AMPA/Kainate receptor.
Quantitative Pharmacological Data
NBQX exhibits a higher affinity for AMPA receptors than for kainate receptors. It is highly selective for these non-NMDA receptors, with negligible affinity for the NMDA receptor complex.[6][7] The potency of NBQX has been quantified across various experimental paradigms.
| Parameter | Value | Receptor/System | Experimental Condition | Reference |
| IC₅₀ | 0.15 µM | AMPA Receptor | --- | [5][8] |
| IC₅₀ | 4.8 µM | Kainate Receptor | --- | [5][8] |
| IC₅₀ | 1.1 µM | Human GluA4 | Glutamate-induced Ca²⁺ influx in HEK293 cells | [6] |
| IC₅₀ | 1.9 µM | Human GluA3 | Glutamate-induced Ca²⁺ influx in HEK293 cells | [6] |
| IC₅₀ | 135 µM | Human GluK6/GluK2 | Glutamate-induced Ca²⁺ influx in HEK293 cells | [6] |
| IC₅₀ | 0.90 µM | Kainate/AMPA Receptors | Excitatory postsynaptic field potentials in rat hippocampal slices (CA1) | [7] |
| Ki (app) | 63 nM | AMPA Receptor | Currents activated by AMPA in Xenopus oocytes with rat cortex mRNA | [7] |
| Ki (app) | 78 nM | Kainate Receptor | Currents activated by kainate in Xenopus oocytes with rat cortex mRNA | [7] |
| pA₂ | 7.17 ± 0.05 | Kainate Receptor | Schild analysis of current inhibition in Xenopus oocytes | [7] |
| pA₂ | 7.05 ± 0.10 | AMPA Receptor | Schild analysis of current inhibition in Xenopus oocytes | [7] |
Downstream Signaling Effects
By blocking the primary influx of cations through AMPA/kainate receptors, NBQX indirectly modulates several downstream intracellular signaling cascades that are dependent on excitatory input and calcium dynamics. Notably, studies have shown that NBQX can decrease the levels of mTOR (mammalian target of rapamycin) and BDNF (brain-derived neurotrophic factor), two key proteins involved in synaptic plasticity, cell growth, and survival.[5][8]
Caption: NBQX inhibits downstream mTOR and BDNF signaling pathways.
Key Experimental Protocols
The characterization of NBQX's mechanism of action relies on several key experimental techniques.
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ion flow through AMPA/kainate receptor channels in response to agonists and antagonists.
Methodology:
-
Cell Preparation: Primary neurons are cultured, or a cell line (e.g., HEK293) expressing specific AMPA/kainate receptor subunits is prepared.
-
Recording: A single cell is voltage-clamped at a negative holding potential (e.g., -70 mV) using a glass micropipette in the whole-cell configuration.
-
Agonist Application: Glutamate or a specific agonist (e.g., AMPA) is rapidly applied to the cell, evoking an inward current.
-
Antagonist Application: The cell is pre-incubated with NBQX for several minutes. The co-application of the agonist and NBQX is then performed.
-
Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of NBQX is measured to determine the degree of inhibition and calculate the IC₅₀.[9][10]
Caption: Workflow for a whole-cell patch-clamp experiment.
Radioligand Binding Assay
This biochemical assay quantifies the affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.[11][12]
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptors are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[13]
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with:
-
A fixed concentration of a radiolabeled AMPA/kainate receptor antagonist (e.g., [³H]CNQX).
-
Increasing concentrations of unlabeled NBQX (the "competitor").
-
For non-specific binding control, a saturating concentration of a non-labeled standard antagonist.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (with bound radioligand) but allow the unbound radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of NBQX that inhibits 50% of the specific binding (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[11][13]
In Vivo Microdialysis
This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of a specific brain region in an awake, freely-moving animal.[14][15]
Methodology:
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sampling: Neurotransmitters and other molecules in the extracellular space diffuse across the membrane into the aCSF, which is collected as "dialysate" at regular intervals.
-
Drug Administration (Reverse Dialysis): NBQX disodium salt is dissolved in the aCSF and perfused through the probe. It diffuses out into the brain tissue, allowing for localized drug administration.
-
Analysis: The concentration of glutamate in the collected dialysate samples is measured (e.g., via HPLC) to determine how local blockade of AMPA/kainate receptors with NBQX affects basal or stimulated glutamate release.[16][17]
Resultant Physiological Effects
The blockade of AMPA/kainate receptors by NBQX leads to a reduction in overall excitatory signaling in the CNS. This mechanism underlies its observed physiological effects, which include:
-
Neuroprotection: By preventing excessive glutamate-mediated excitation (excitotoxicity), NBQX has been shown to be neuroprotective in models of focal ischemia.[18][19]
-
Anticonvulsant Activity: By dampening hyperexcitability, NBQX effectively reduces seizure activity in various animal models of epilepsy.[1][18][20]
-
Antinociceptive Properties: NBQX can reduce pain signaling by blocking excitatory transmission in nociceptive pathways.[9]
Conclusion
This compound salt is a highly selective and potent research tool whose mechanism of action is centered on the competitive antagonism of AMPA and kainate receptors. By binding to the glutamate recognition site without activating the receptor, it effectively blocks fast excitatory synaptic transmission. This primary action leads to a reduction in neuronal excitability and the modulation of downstream signaling pathways, culminating in significant neuroprotective, anticonvulsant, and antinociceptive effects. The well-characterized pharmacology and mechanism of NBQX make it an indispensable compound for neuroscience research and a foundational molecule in the development of therapeutics targeting glutamatergic dysfunction.
References
- 1. NBQX - Wikipedia [en.wikipedia.org]
- 2. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 9. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 10. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Utility of NBQX Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its development has been pivotal in advancing our understanding of excitatory neurotransmission and its role in various neuropathological conditions. This technical guide provides an in-depth overview of the discovery and synthesis of NBQX, its mechanism of action, and detailed protocols for its application in preclinical research.
Discovery and Development
NBQX was discovered by Dr. Tage Honoré and his team at Novo Nordisk.[1][2] The development of NBQX was a significant step forward in the field of neuroscience, providing a highly selective tool to investigate the physiological and pathological roles of AMPA and kainate receptors. Its water-soluble disodium salt form has made it particularly valuable for in vivo studies.[3]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for NBQX disodium salt is not publicly available, the general synthesis of quinoxalinediones involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, typically oxalic acid or its derivatives. For NBQX, the synthesis would logically start from a substituted naphthalene diamine, which is then nitrated and sulfonated to introduce the required functional groups before or after the quinoxaline ring formation. The final step would involve conversion to the disodium salt by treatment with a sodium base.
General Synthetic Workflow for Quinoxalinediones
Caption: General synthesis workflow for this compound salt.
Mechanism of Action
NBQX competitively antagonizes the glutamate binding site on both AMPA and kainate receptors, thereby inhibiting the ion flux and subsequent neuronal depolarization mediated by these receptors.[4] This action blocks excitatory neurotransmission and has been shown to be neuroprotective in models of ischemia and to have anticonvulsant effects.
Signaling Pathways
NBQX interrupts the canonical signaling pathways initiated by the activation of AMPA and kainate receptors.
AMPA Receptor Signaling Pathway
References
NBQX Disodium Salt: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties, and biological activity of NBQX disodium salt, a potent and selective antagonist of AMPA and kainate receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.
Chemical and Physical Properties
This compound salt is the water-soluble form of NBQX, facilitating its use in aqueous solutions for in vitro and in vivo studies.[1] Its key chemical and physical properties are summarized below.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt | [1][2] |
| Alternative Names | FG9202 disodium salt | [1][3] |
| CAS Number | 479347-86-9 | [1][4] |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [1][4] |
| Molecular Weight | 380.24 g/mol (anhydrous basis) | [1][2][4][5] |
| Appearance | A crystalline solid, brown to dark red-brown lyophilized powder | [5][6][7] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | Soluble to 50 mM[2], up to 100 mM[1][8] | [1][2][8] |
| DMSO | Soluble to 100 mg/mL (262.99 mM)[3], ~20 mg/mL[7] | [3][7] |
| Dimethyl formamide | ~1 mg/mL | [7] |
Table 3: Stability and Storage
| Condition | Recommendation | Source |
| Long-term Storage | Store at -20°C | [5][7] |
| Short-term Storage | Store at +4°C under desiccating conditions | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [3] |
Table 4: Spectral Data
| Technique | Data | Source |
| UV/Vis | λmax: 220, 271, 296, 357, 426 nm | [7] |
Biological Activity
NBQX is a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9]
Table 5: Receptor Binding Affinity
| Receptor | IC₅₀ | Source |
| AMPA Receptor | 0.15 µM | [9] |
| Kainate Receptor | 4.8 µM | [9] |
Its antagonistic action at these receptors leads to neuroprotective, anticonvulsant, and antinociceptive effects.[1][9] It is a widely used pharmacological tool to investigate glutamatergic signaling and its role in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and epilepsy.[5][10][11]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of NBQX is the blockade of ionotropic glutamate receptors, specifically AMPA and kainate receptors.
A common experimental application of NBQX is in electrophysiology to isolate specific components of synaptic transmission. The following workflow illustrates its use in a whole-cell patch-clamp recording experiment.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for common experiments involving this compound salt.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While specific batch-to-batch parameters may vary, a general method for assessing the purity of this compound salt by HPLC is as follows. Purity is often reported to be ≥98%.[2][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will depend on the column and system.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at one of the absorbance maxima of NBQX (e.g., 271 nm or 357 nm).[7]
-
Sample Preparation: Dissolve a known concentration of this compound salt in the mobile phase or a compatible solvent like water.
-
Analysis: The purity is determined by calculating the area of the principal peak relative to the total area of all peaks in the chromatogram.
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This protocol outlines the use of NBQX to block AMPA/kainate receptor-mediated currents in brain slices. A common working concentration for complete blockade is 10 µM.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus or cortex) in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF at room temperature or a more physiological temperature.
-
Identify a neuron for recording using differential interference contrast microscopy.
-
Establish a whole-cell voltage-clamp configuration. Neurons are typically held at a negative potential (e.g., -60 to -70 mV) to record excitatory currents.[1]
-
Evoke synaptic responses by electrical stimulation of afferent fibers using a stimulating electrode.
-
Record baseline excitatory postsynaptic currents (EPSCs).
-
-
Drug Application:
-
Prepare a stock solution of this compound salt in water.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM).
-
Switch the perfusion to the NBQX-containing aCSF and record the effect on the EPSCs.
-
-
Data Analysis: Measure the amplitude of the EPSCs before and after NBQX application to quantify the extent of AMPA/kainate receptor contribution to the synaptic current.
In Vivo Animal Studies: Seizure Models
NBQX has been shown to have anticonvulsant activity in various rodent seizure models.[8][12]
-
Animal Model: Use a validated animal model of seizures, such as the maximal electroshock seizure (MES) test or a chemoconvulsant model (e.g., using pentylenetetrazol - PTZ).
-
Drug Administration:
-
Dissolve this compound salt in a suitable vehicle, such as saline.
-
Administer the solution to the animals via a systemic route, such as intraperitoneal (i.p.) injection. Doses can vary depending on the model and species, for example, 20 mg/kg has been used in rats.[12]
-
-
Seizure Induction and Observation:
-
Induce seizures at a predetermined time after drug administration.
-
Observe and score the seizure activity (e.g., latency to seizure, seizure severity, duration).
-
-
Data Analysis: Compare the seizure parameters between the NBQX-treated group and a vehicle-treated control group to determine the anticonvulsant efficacy.
Safety and Handling
This compound salt is intended for laboratory research use only.[7][13] Users should consult the Safety Data Sheet (SDS) for complete safety information.[13][14][15]
-
Hazards: May cause skin, eye, and respiratory irritation.[15]
-
Precautions: Avoid breathing dust. Use only in a well-ventilated area.[15] Wear protective gloves, eye protection, and face protection.[15] Wash skin thoroughly after handling.
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
This technical guide provides a summary of the available information on this compound salt. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.
References
- 1. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound salt | C12H6N4Na2O6S | CID 6098006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ≥98% (HPLC), lyophilized powder, neuroprotective AMPA/kainate glutamate receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. NBQX - Wikipedia [en.wikipedia.org]
- 9. rndsystems.com [rndsystems.com]
- 10. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. stemcell.com [stemcell.com]
- 15. biosynth.com [biosynth.com]
NBQX Disodium Salt: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its ability to differentiate between these two receptor subtypes is crucial for its application as a pharmacological tool in neuroscience research and for its potential therapeutic uses in conditions involving excessive excitatory neurotransmission, such as epilepsy and neurodegenerative disorders.[2][3] This technical guide provides an in-depth analysis of the selectivity of NBQX disodium salt for AMPA versus kainate receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: NBQX Selectivity Profile
The following tables summarize the quantitative data on the inhibitory activity of NBQX at AMPA and kainate receptors, as determined by various experimental paradigms.
| Receptor Type | Ligand | Parameter | Value | Species/System | Reference |
| AMPA | AMPA | Apparent Ki | 63 nM | Rat cortex mRNA-injected Xenopus oocytes | [4] |
| Kainate | Kainate | Apparent Ki | 78 nM | Rat cortex mRNA-injected Xenopus oocytes | [4] |
| AMPA | - | IC50 | 0.15 µM | Not specified | [5][6][7] |
| Kainate | - | IC50 | 4.8 µM | Not specified | [5][6][7] |
| Kainate/AMPA | - | IC50 | 0.90 µM | Rat hippocampal slices (CA1) | [4] |
| AMPA | AMPA | pA2 | 7.05 ± 0.10 | Xenopus oocytes | [4] |
| Kainate | Kainate | pA2 | 7.17 ± 0.05 | Xenopus oocytes | [4] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%. Ki (inhibitory constant) is an indication of the binding affinity of an antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes
This electrophysiological technique is employed to measure the ion flow through receptor channels in response to agonist application and the inhibitory effect of antagonists like NBQX.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
mRNA Injection: Oocytes are injected with mRNA isolated from the rat cortex, which contains the genetic information to express a population of glutamate receptors, including AMPA and kainate subtypes. Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -70 mV).
-
Agonists (AMPA or kainate) are applied to the oocyte via the perfusion system to elicit an inward current, which is recorded.
-
-
Antagonist Application: To determine the inhibitory effect of NBQX, the oocyte is pre-incubated with varying concentrations of NBQX before the co-application of the agonist. The reduction in the agonist-evoked current is measured.
-
Data Analysis: Concentration-response curves are generated to calculate IC50 values. For competitive antagonists, a Schild analysis can be performed by measuring the shift in the agonist dose-response curve at different antagonist concentrations to determine the pA2 value.[4]
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a cold buffer and centrifuged to isolate the cell membranes, which are rich in receptors. The protein concentration of the membrane preparation is determined.[9]
-
Binding Reaction:
-
A fixed concentration of a radiolabeled agonist or antagonist (e.g., [3H]AMPA or [3H]kainate) is incubated with the membrane preparation.
-
To determine the affinity of NBQX, increasing concentrations of non-radiolabeled NBQX are added to the reaction mixture to compete with the radioligand for binding to the receptors.[8]
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[8][9]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined by adding a high concentration of a non-radiolabeled ligand to saturate the receptors. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate competition curves, from which the IC50 and subsequently the Ki value for NBQX can be calculated using the Cheng-Prusoff equation.[9]
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound salt is a highly selective competitive antagonist for AMPA and kainate receptors.[4][5][6][7] While it potently blocks both receptor subtypes, quantitative data from various experimental approaches, including electrophysiological recordings and radioligand binding assays, indicate a nuanced selectivity profile. The data suggests that NBQX generally exhibits a slightly higher affinity for AMPA receptors, though the degree of selectivity can vary depending on the specific experimental conditions and the subunit composition of the receptor complexes.[4] A thorough understanding of these selective properties is paramount for the precise interpretation of experimental results and for the rational design of novel therapeutic agents targeting glutamatergic neurotransmission.
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Beyond AMPA/Kainate: An In-depth Technical Guide to the Off-Target Molecular Interactions of NBQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its high affinity for these primary targets has made it an invaluable tool in neuroscience research for dissecting the roles of ionotropic glutamate receptors in synaptic transmission and plasticity, as well as a candidate for neuroprotective therapies.[2] While its selectivity is a key attribute, a comprehensive understanding of any potential off-target interactions is critical for the precise interpretation of experimental results and for the safety profiling of any potential therapeutic applications.
This technical guide provides an in-depth overview of the known molecular targets of NBQX beyond AMPA and kainate receptors. It summarizes the available quantitative data, details the experimental protocols used to identify these interactions, and presents relevant signaling pathways and workflows through clear visualizations.
Primary Molecular Targets of NBQX
NBQX is a well-established competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[3] Its affinity for AMPA receptors is significantly higher than for kainate receptors.
Off-Target Molecular Profile of NBQX
Extensive research has demonstrated that NBQX has a remarkably clean off-target profile, with little to no significant activity at a wide range of other receptors and ion channels at concentrations typically used to antagonize AMPA/kainate receptors.
Inhibitory Glycine Receptors: A Noteworthy Off-Target Interaction
The most significant documented off-target interaction of NBQX is with inhibitory glycine receptors (GlyRs). It is crucial to distinguish these from the glycine co-agonist site on the NMDA receptor, where NBQX shows no significant affinity.[4][5]
At higher concentrations, NBQX has been shown to act as an antagonist of inhibitory glycine receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[6]
Other Potential Off-Target Considerations
While direct, high-affinity interactions with other targets are not well-documented, it is important for researchers to consider the following:
-
NMDA Receptors: NBQX exhibits a very high degree of selectivity against the glutamate and glycine binding sites of the NMDA receptor.[4][5] Studies have shown no significant inhibition of NMDA-induced currents even at concentrations that completely block AMPA/kainate receptors.[5][7]
-
GABAa Receptors: NBQX has been shown to have no effect on GABA-mediated inhibition, indicating a lack of interaction with GABAa receptors.[6]
-
Voltage-Gated Ion Channels: There is no substantial evidence to suggest that NBQX directly interacts with voltage-gated sodium or calcium channels.[8]
Quantitative Data on NBQX Interactions
The following tables summarize the available quantitative data for the primary and off-target interactions of NBQX.
| Primary Targets | Receptor Subtype | Assay Type | Reported Value (IC50/Ki) | Reference |
| AMPA Receptor | - | Electrophysiology (rat hippocampal slice) | ~0.15 µM | [7] |
| - | Electrophysiology (Xenopus oocytes) | Ki: 63 nM | [5] | |
| Kainate Receptor | - | Electrophysiology (Xenopus oocytes) | Ki: 78 nM | [5] |
| Off-Target | Receptor Subtype | Assay Type | Reported Value | Reference |
| Inhibitory Glycine Receptor | α1 and α2 subunits (homo-oligomeric) | Electrophysiology (Xenopus oocytes) | Half-maximal inhibition: ~5 µM | [9] |
| Native | Electrophysiology (tiger salamander retinal ganglion cells) | Significant attenuation of glycine-induced currents at 50 µM | [6] | |
| NMDA Receptor | - | Electrophysiology | No significant inhibition up to 100 µM | [7] |
| GABAa Receptor | - | Electrophysiology | No effect on GABA-mediated inhibition | [6] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Glycine-Induced Currents in Retinal Ganglion Cells
This protocol is based on the methodology described in the abstract by Yu and Miller (1994) for investigating the effect of NBQX on glycine-induced currents in retinal ganglion cells.[6]
1. Preparation of Retinal Slices:
- Adult tiger salamanders are euthanized and the eyes enucleated.
- The retina is isolated and cut into 200-250 µm thick slices using a tissue chopper.
- Slices are maintained in a continuously perfused chamber with a saline solution (composition to be optimized for the species) bubbled with 95% O2 / 5% CO2.
2. Electrophysiological Recording:
- Ganglion cells are visualized using a microscope with differential interference contrast optics.
- Whole-cell voltage-clamp recordings are established using borosilicate glass patch pipettes (3-7 MΩ resistance).
- The intracellular pipette solution should contain a Cs-based salt (e.g., Cs-gluconate or CsCl) to block K+ currents, along with EGTA for Ca2+ buffering, and ATP/GTP for cellular energy.
- Cells are voltage-clamped at a holding potential of -70 mV.
3. Drug Application:
- Glycine (100 µM) is applied exogenously to the retinal slice via a perfusion system to induce inhibitory currents.
- Once a stable baseline glycine-induced current is established, NBQX (50 µM) is co-applied with glycine.
- A washout period with glycine alone should be performed to assess the reversibility of any observed effects.
- As a control, the effect of NBQX on GABA-induced currents should also be tested.
4. Data Analysis:
- The amplitude of the glycine-induced inward current is measured before, during, and after the application of NBQX.
- A statistical analysis (e.g., paired t-test) is used to determine if the reduction in current amplitude by NBQX is statistically significant.
Visualizations
Signaling Pathway of Inhibitory Glycine Receptor
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NBQX suppresses inhibitory glycine currents in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
NBQX Disodium Salt: A Comprehensive Technical Guide to a Competitive AMPA/Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors in the central nervous system (CNS).[1][2] Its ability to block excitatory neurotransmission has established it as a critical tool in neuroscience research and a compound of interest for its neuroprotective and anticonvulsant properties.[2][3] This technical guide provides an in-depth overview of NBQX disodium salt, including its mechanism of action, chemical and physical properties, and detailed protocols for its application in key experimental paradigms.
Core Concepts: Mechanism of Action
This compound salt exerts its pharmacological effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[2] This competitive antagonism prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This blockade of ion flow leads to a reduction in excitatory postsynaptic potentials (EPSPs) and, consequently, a dampening of overall neuronal excitability. The disodium salt form of NBQX offers the advantage of higher water solubility compared to its parent compound, making it particularly suitable for in vivo and in vitro experimental applications where aqueous solutions are required.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound salt, providing a comparative overview of its binding affinities and physicochemical properties.
Table 1: Chemical and Physical Properties of this compound Salt
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [4] |
| Molecular Weight | 380.24 g/mol | [4] |
| CAS Number | 479347-86-9 | [4] |
| Solubility | Soluble to 50 mM in water | [4] |
| Purity | ≥98% | [4] |
| Storage | Store at -20°C | [4] |
Table 2: In Vitro Binding Affinity and Potency of NBQX
| Parameter | Receptor/Assay | Value | Reference |
| IC₅₀ | AMPA Receptor | 0.15 µM | [5] |
| IC₅₀ | Kainate Receptor | 4.8 µM | [5] |
| IC₅₀ (Peak Current) | AMPA-induced currents in cultured neurons | 60.4 ± 4.2 nM | [6] |
| IC₅₀ (Plateau Current) | AMPA-induced currents in cultured neurons | 706 ± 99 nM | [6] |
| IC₅₀ (Peak Current) | Kainate-induced currents in cultured neurons | 18.1 ± 2.9 nM (vs 400 µM kainate) | [6] |
| IC₅₀ (Plateau Current) | Kainate-induced currents in cultured neurons | 298 ± 27 nM (vs 400 µM kainate) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound salt to investigate its role as a competitive AMPA/kainate receptor antagonist.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of NBQX on AMPA/kainate receptor-mediated currents in neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External solution (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
This compound salt stock solution (e.g., 10 mM in water).
-
AMPA or kainate stock solution.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the neuron at a membrane potential of -60 to -70 mV to record inward currents.
-
Evoke synaptic responses by electrical stimulation of afferent fibers or by local application of an AMPA or kainate receptor agonist.
-
Record baseline excitatory postsynaptic currents (EPSCs).
-
Bath apply NBQX at desired concentrations (e.g., 1-10 µM) and allow for equilibration (typically 5-10 minutes).[7]
-
Record EPSCs in the presence of NBQX. A significant reduction in the amplitude of the AMPA/kainate receptor-mediated component of the EPSC should be observed.
-
To confirm competitive antagonism, generate a concentration-response curve for the agonist in the absence and presence of a fixed concentration of NBQX. A rightward shift in the concentration-response curve with no change in the maximal response is indicative of competitive antagonism.[6]
-
Wash out NBQX by perfusing with aCSF and observe the recovery of the synaptic response.
Radioligand Binding Assay
Objective: To determine the binding affinity of NBQX for AMPA receptors using a competitive binding assay with a radiolabeled ligand such as [³H]-AMPA.
Materials:
-
Rat brain synaptic membranes.
-
[³H]-AMPA (radioligand).
-
This compound salt (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation plates, filter mats, and a scintillation counter.
Procedure:
-
Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of [³H]-AMPA (e.g., 10 nM).[8]
-
Add increasing concentrations of unlabeled NBQX to the wells to create a competition curve.
-
Add the synaptic membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of NBQX, which is the concentration that inhibits 50% of the specific binding of [³H]-AMPA.
-
Calculate the equilibrium dissociation constant (Ki) for NBQX using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Neuroprotection Assay: Rat Focal Ischemia Model
Objective: To evaluate the neuroprotective efficacy of NBQX in a rat model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for middle cerebral artery occlusion (MCAO).
-
This compound salt solution for intravenous or intraperitoneal injection.
-
Saline solution (vehicle control).
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis.
Procedure:
-
Anesthetize the rat and induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method or by direct coagulation.[1][9]
-
Administer this compound salt at a neuroprotective dose (e.g., 30 mg/kg, i.v. or i.p.) immediately after MCAO and again at 1 hour post-occlusion.[1][4][9] A control group should receive vehicle (saline) injections.
-
Monitor physiological parameters (e.g., body temperature, blood gases) throughout the experiment.
-
At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick).
-
Stain the brain slices with TTC, which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Quantify the infarct volume by image analysis of the TTC-stained sections.
-
Compare the infarct volumes between the NBQX-treated and vehicle-treated groups to determine the neuroprotective effect. A significant reduction in infarct volume in the NBQX group indicates neuroprotection.
In Vivo Anticonvulsant Assay: PTZ-Induced Seizure Model
Objective: To assess the anticonvulsant activity of NBQX against chemically-induced seizures.
Materials:
-
Mice or rats.
-
Pentylenetetrazole (PTZ) solution for injection.
-
This compound salt solution for injection.
-
Saline solution (vehicle control).
-
Observation chambers.
Procedure:
-
Administer this compound salt (e.g., 20 mg/kg, i.p.) to the animals.[2][3] A control group should receive vehicle (saline).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 50 mg/kg, i.p.).[3]
-
Immediately place each animal in an individual observation chamber and record seizure activity for a set period (e.g., 30 minutes).
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure the latency to the first seizure and the duration of seizures.
-
Compare the seizure scores, latencies, and durations between the NBQX-treated and vehicle-treated groups. A significant reduction in seizure severity and an increase in seizure latency in the NBQX group indicate anticonvulsant activity.
Visualizations
The following diagrams illustrate key concepts related to NBQX's mechanism of action and its application in experimental settings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 8. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to NBQX Disodium Salt for Studying Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system (CNS), is integral to a vast array of physiological processes and implicated in numerous neurological disorders. The precise dissection of this system requires pharmacological tools with high specificity and potency. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt stands out as a cornerstone antagonist for this purpose. It is a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two key subtypes of ionotropic glutamate receptors.[1][2] This guide provides a comprehensive overview of NBQX disodium salt, including its mechanism of action, physicochemical properties, and detailed protocols for its application in key experimental paradigms. The enhanced water solubility of the disodium salt form makes it particularly suitable for a wide range of in vitro and in vivo studies.[2][3]
Introduction to Glutamatergic Neurotransmission and NBQX
Glutamate is the principal excitatory neurotransmitter in the mammalian brain, activating both ionotropic and metabotropic receptors to mediate fast synaptic transmission, synaptic plasticity, and higher cognitive functions.[4] Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are further classified into AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors.[1] AMPA and kainate receptors are critical for the initial fast depolarization of the postsynaptic membrane.
NBQX is a potent and selective competitive antagonist of AMPA and kainate receptors, with a significantly lower affinity for NMDA receptors.[5] This selectivity makes it an invaluable tool for isolating and studying the specific contributions of AMPA and kainate receptor-mediated signaling in neuronal circuits. Its neuroprotective, anticonvulsant, and antinociceptive properties have been demonstrated in various preclinical models.[1][5] The disodium salt of NBQX offers the significant advantage of increased aqueous solubility, facilitating its use in physiological buffers and for in vivo administration.[3][6]
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound salt is crucial for accurate and reproducible experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 380.24 g/mol | [2] |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [2] |
| Appearance | Crystalline solid | [7] |
| Solubility | Water: up to 50 mM | [2][6] |
| Storage | Store at -20°C | [2] |
| Purity | ≥98% | [2] |
Pharmacological Data
NBQX exhibits differential affinity for AMPA and kainate receptors, a key consideration for interpreting experimental results.
| Parameter | Receptor | Value | Species/System | Source(s) |
| IC₅₀ | AMPA | 0.15 µM | [1][2] | |
| Kainate | 4.8 µM | [1][2] | ||
| AMPA (AMPA-evoked currents) | ~0.4 µM | Cultured mouse cortical neurons | [8] | |
| Kainate/AMPA Receptors (Excitatory postsynaptic field potentials) | 0.90 µM | Rat hippocampal slices (CA1) | [9] | |
| Kᵢ (apparent) | Kainate | 78 nM | Xenopus oocytes expressing rat cortex mRNA | [9] |
| AMPA | 63 nM | Xenopus oocytes expressing rat cortex mRNA | [9] |
Signaling Pathways
NBQX competitively antagonizes AMPA and kainate receptors, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) that mediate postsynaptic depolarization. This action blocks the downstream signaling cascades initiated by glutamate binding to these receptors.
Caption: NBQX blocks glutamate binding to AMPA and kainate receptors.
Experimental Protocols
The following protocols provide a framework for utilizing this compound salt in common experimental paradigms.
Preparation of this compound Salt Stock Solution
Objective: To prepare a concentrated stock solution of this compound salt for dilution into working solutions.
Materials:
-
This compound salt powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound salt to achieve the desired stock concentration (e.g., 50 mM). The molecular weight is 380.24 g/mol .
-
Weigh the calculated amount of this compound salt powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Caption: Workflow for preparing this compound salt stock solution.
Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
Objective: To record and isolate AMPA/kainate receptor-mediated synaptic currents using NBQX.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal pipette solution
-
This compound salt stock solution
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Recovery: Transfer slices to a holding chamber containing aCSF oxygenated with 95% O₂/5% CO₂ and allow them to recover for at least 1 hour at room temperature.
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
To isolate AMPA/kainate receptor-mediated currents, other synaptic transmission can be blocked (e.g., using picrotoxin for GABA-A receptors and D-AP5 for NMDA receptors).
-
Bath-apply NBQX at the desired final concentration (typically 10-20 µM) by diluting the stock solution into the aCSF.
-
Record the synaptic activity in the presence of NBQX to observe the blockade of AMPA/kainate receptor-mediated currents.
-
A washout period, where the slice is perfused with aCSF without NBQX, can be performed to check for the reversibility of the effect.
-
Caption: Workflow for a patch-clamp experiment using NBQX.
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of NBQX for AMPA or kainate receptors using a competitive radioligand binding assay. This is an adapted general protocol.
Materials:
-
Brain tissue or cells expressing the receptor of interest
-
Homogenization buffer
-
Radioligand (e.g., [³H]AMPA or [³H]kainate)
-
This compound salt
-
Non-specific binding control (e.g., a high concentration of unlabeled glutamate)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and a range of NBQX concentrations.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled glutamate.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of NBQX.
-
Incubate the plate under defined conditions (e.g., 1 hour at 4°C).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total and competitor counts.
-
Plot the specific binding as a function of NBQX concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
In Vivo Administration for Neuropharmacological Studies
Objective: To investigate the behavioral or physiological effects of blocking AMPA/kainate receptors in vivo.
Materials:
-
Experimental animals (e.g., rats, mice)
-
This compound salt
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for the desired route of administration (e.g., intraperitoneal, intravenous)
Procedure:
-
Drug Preparation: Dissolve this compound salt in sterile saline to the desired concentration. Ensure complete dissolution.[7]
-
Dosing:
-
Determine the appropriate dose based on literature and the specific research question. Doses in the range of 10-30 mg/kg are commonly used.[10]
-
Administer the NBQX solution to the animals via the chosen route (e.g., intraperitoneal injection).
-
A vehicle control group (receiving saline only) should always be included.
-
-
Behavioral/Physiological Assessment:
-
Conduct the behavioral tests or physiological measurements at the appropriate time post-injection, considering the pharmacokinetics of NBQX.
-
Monitor animals for any adverse effects.
-
Conclusion
This compound salt is an indispensable tool for researchers investigating the multifaceted roles of glutamatergic neurotransmission. Its selectivity for AMPA and kainate receptors, coupled with its enhanced water solubility, provides a reliable means to dissect the contributions of these receptors in both physiological and pathological contexts. The detailed protocols and data presented in this guide are intended to facilitate the effective and reproducible application of NBQX in neuroscience research, ultimately contributing to a deeper understanding of the brain's complex signaling networks.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. sysy.com [sysy.com]
- 5. cusabio.com [cusabio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Role of NBQX Disodium Salt in Synaptic Plasticity Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the use of NBQX disodium salt, a potent and selective competitive antagonist of AMPA and kainate receptors, in the study of synaptic plasticity. We delve into its mechanism of action, summarize key quantitative data from electrophysiological and biochemical studies, and provide detailed experimental protocols for its application in both in vitro and in vivo models. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of NBQX's role in elucidating the molecular underpinnings of learning and memory.
Introduction to this compound Salt
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a quinoxalinedione derivative that acts as a highly selective and competitive antagonist at the glutamate binding site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors.[1][2] Its disodium salt form offers the significant advantage of being water-soluble, making it ideal for a wide range of experimental applications in neuroscience research. By blocking the fast component of excitatory neurotransmission mediated by AMPA receptors, NBQX has become an invaluable pharmacological tool for dissecting the intricate mechanisms of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
NBQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors.[2][3] This antagonism prevents the opening of these ionotropic receptors, thereby blocking the influx of Na+ and Ca2+ ions into the postsynaptic neuron that is characteristic of fast excitatory postsynaptic potentials (EPSPs). This direct blockade of AMPA receptor function allows researchers to investigate the specific contribution of these receptors to the induction and expression of various forms of synaptic plasticity.
Quantitative Data on this compound Salt
The following tables summarize key quantitative parameters of NBQX activity from various studies.
Table 1: Receptor Antagonist Potency of NBQX
| Receptor | Parameter | Value | Reference(s) |
| AMPA | IC₅₀ | 0.15 µM | [1][2] |
| Kainate | IC₅₀ | 4.8 µM | [1][2] |
| AMPA | Kᵢ (vs AMPA) | 63 nM | [3] |
| Kainate | Kᵢ (vs Kainate) | 78 nM | [3] |
| Hippocampal fEPSP | IC₅₀ | 0.90 µM | [3] |
Table 2: Concentration-Dependent Effects of NBQX on Synaptic Plasticity
| Concentration | Effect on LTP | Experimental Model | Reference(s) |
| 0.25-0.5 µM | No suppression of LTP induction | Rat hippocampal slice | [4] |
| 1 µM | Attenuation of LTP | Rat hippocampal slice | [4] |
| 10 µM | Blockade of mossy fibre LTP induction | Rat hippocampal slice | [5] |
| 40 mg/kg (i.p.) | No significant effect on LTP | In vivo (rat) | [6] |
Experimental Protocols
In Vitro Electrophysiology in Hippocampal Slices
This protocol outlines the general procedure for studying the effects of NBQX on LTP in acute hippocampal slices.
4.1.1. Slice Preparation
-
Anesthetize a young adult rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged incubation chamber with oxygenated ACSF at 32-34°C for at least 1 hour to recover.
4.1.2. Electrophysiological Recording and LTP Induction
-
Transfer a slice to the recording chamber continuously perfused with oxygenated ACSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To study the effect of NBQX on LTP induction, perfuse the slice with ACSF containing the desired concentration of this compound salt for at least 20 minutes prior to high-frequency stimulation (HFS).
-
LTP Induction Protocol: Deliver HFS (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
4.1.3. LTD Induction with NBQX
-
Follow the same slice preparation and recording setup as for LTP experiments.
-
After establishing a stable baseline, apply low-frequency stimulation (LFS) to induce LTD. A common protocol is 900 pulses at 1 Hz.[7][8]
-
To investigate the role of AMPA receptors in LTD, perfuse the slice with NBQX during the baseline and LFS period.
-
Continue recording for at least 60 minutes post-LFS to measure the depression of the fEPSP slope.
Western Blotting for Signaling Proteins
This protocol describes how to assess the phosphorylation status of key signaling molecules like CaMKII and CREB following synaptic plasticity paradigms in the presence or absence of NBQX.
-
Prepare hippocampal slices and induce LTP or LTD as described above.
-
Immediately after the experiment, rapidly freeze the hippocampal CA1 region in liquid nitrogen.
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of CaMKII and CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Preparation of this compound Salt Solutions
-
For in vitro experiments: Prepare a stock solution of this compound salt in water or ACSF. For example, a 10 mM stock solution can be prepared by dissolving 3.8 mg of this compound salt (MW: 380.24 g/mol ) in 1 ml of water. This stock solution can then be diluted to the final desired concentration in ACSF.
-
For in vivo experiments: this compound salt can be dissolved in sterile saline (0.9% NaCl) for intraperitoneal (i.p.) injection or in ACSF for intracerebroventricular (i.c.v.) or local microinfusion. Ensure the solution is sterile-filtered before administration.
Signaling Pathways Investigated with NBQX
NBQX is instrumental in delineating the signaling cascades downstream of AMPA receptor activation during synaptic plasticity.
By blocking AMPA receptors with NBQX, researchers can investigate the necessity of calcium influx through these channels for the activation of downstream kinases like Calcium/calmodulin-dependent protein kinase II (CaMKII) and the subsequent phosphorylation of transcription factors such as cAMP response element-binding protein (CREB). This allows for the differentiation of signaling events initiated by AMPA receptors versus those triggered by other glutamate receptors, like NMDA receptors.
Conclusion
This compound salt remains a cornerstone pharmacological tool for the study of synaptic plasticity. Its selectivity and competitive antagonism of AMPA and kainate receptors provide a powerful means to isolate and investigate the role of fast excitatory neurotransmission in LTP, LTD, and the underlying molecular signaling cascades. The protocols and data presented in this guide offer a comprehensive resource for researchers employing NBQX to further our understanding of the fundamental mechanisms of learning and memory.
References
- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Hippocampal Long-Term Depression Requires Release of Ca2+ from Separate Presynaptic and Postsynaptic Intracellular Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NBQX Disodium Salt in In Vitro Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Its high affinity and selectivity make it an indispensable tool in neuroscience research, particularly in in vitro slice electrophysiology, for dissecting the contributions of different glutamate receptor subtypes to synaptic function and plasticity. This document provides detailed protocols and application notes for the use of NBQX disodium salt in in vitro slice electrophysiology experiments.
Mechanism of Action
NBQX competitively binds to the glutamate binding site on both AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor channel, leading to a reduction or complete elimination of the postsynaptic current. Due to its competitive nature, the degree of inhibition by NBQX can be overcome by increasing the concentration of the agonist.
Data Presentation
Quantitative Data on this compound Salt
The following table summarizes the key quantitative parameters of this compound salt for in vitro applications.
| Parameter | Value | Receptor Type | Preparation | Reference(s) |
| IC₅₀ | 0.15 µM | AMPA Receptor | Cultured rat cortical neurons | [1][2] |
| 4.8 µM | Kainate Receptor | Cultured rat cortical neurons | [1][2] | |
| 60.4 ± 4.2 nM (peak current) | AMPA Receptor | Cultured superior collicular and hippocampal neurons | [3] | |
| 706 ± 99 nM (plateau current) | AMPA Receptor | Cultured superior collicular and hippocampal neurons | [3] | |
| 18.1 ± 2.9 nM (peak current) | Kainate Receptor | Cultured superior collicular and hippocampal neurons | [3] | |
| 298 ± 27 nM (plateau current) | Kainate Receptor | Cultured superior collicular and hippocampal neurons | [3] | |
| Working Concentration | 0.25 - 1 µM | For studying LTP without complete blockade | Rat hippocampal slices | [4] |
| 10 µM | For isolating NMDA receptor currents | Retinal ganglion cells, cortical neurons | [2][5] | |
| 20 µM | For complete blockade of AMPA/kainate receptors | Thalamic neurons | ||
| Solubility | 50 mM | In water | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
Materials:
-
This compound salt powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound salt to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound salt is 380.24 g/mol .
-
Weigh the calculated amount of this compound salt powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to achieve the desired stock concentration.
-
Vortex the solution until the this compound salt is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Acute Brain Slice Preparation for Electrophysiology
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Chilled, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) for slicing (see composition below)
-
Oxygenated aCSF for recovery and recording (see composition below)
-
Recovery chamber
-
Recording chamber
Slicing aCSF Composition (example for hippocampus):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
Recording aCSF Composition:
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1 mM
-
CaCl₂: 2 mM
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing aCSF.
-
Glue the brain onto the vibratome stage in the desired orientation for slicing the brain region of interest.
-
Submerge the brain in the vibratome buffer tray filled with ice-cold, oxygenated slicing aCSF.
-
Cut slices at the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in oxygenated recording aCSF until recording.
Protocol 3: Application of NBQX to In Vitro Brain Slices
Objective: To block AMPA and/or kainate receptor-mediated synaptic transmission.
Procedure:
-
Prepare the desired working concentration of NBQX by diluting the stock solution in the recording aCSF.
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell excitatory postsynaptic currents, EPSCs).
-
Switch the perfusion solution to the aCSF containing the desired concentration of NBQX.
-
Allow sufficient time for the drug to equilibrate in the slice and exert its effect. A pre-incubation time of 10-15 minutes is typically sufficient to achieve a stable block of AMPA/kainate receptors.
-
Record the synaptic activity in the presence of NBQX.
-
To confirm the reversibility of the NBQX effect, switch the perfusion back to the control aCSF (washout).
Protocol 4: Isolation of NMDA Receptor-Mediated Currents
Objective: To pharmacologically isolate and record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Procedure:
-
Prepare a brain slice and obtain a whole-cell patch-clamp recording from a neuron of interest as described in Protocol 2.
-
Record baseline evoked EPSCs at a holding potential of -70 mV. At this negative potential, the NMDA receptor is largely blocked by magnesium ions, and the EPSC is primarily mediated by AMPA receptors.
-
Bath apply NBQX at a concentration sufficient to completely block AMPA and kainate receptors (e.g., 10-20 µM).
-
After the AMPA/kainate receptor-mediated component of the EPSC is abolished, change the holding potential to a depolarized level (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.
-
Evoke and record the isolated NMDA receptor-mediated EPSC.
-
The contribution of the NMDA receptor to the total EPSC at -70 mV can be calculated by subtracting the remaining current in the presence of NBQX from the baseline current.
Mandatory Visualizations
Caption: Signaling pathway of ionotropic glutamate receptors and the action of NBQX.
Caption: Experimental workflow for isolating NMDA receptor currents using NBQX.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 3. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of NBQX Disodium Salt for Hippocampal Slice Recording: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and also antagonizes kainate receptors, albeit with lower affinity.[1] The disodium salt form of NBQX offers enhanced water solubility, making it ideal for use in aqueous physiological solutions such as artificial cerebrospinal fluid (aCSF) for electrophysiological studies.[2] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of NBQX disodium salt in hippocampal slice recordings to selectively block AMPA receptor-mediated synaptic transmission.
NBQX is a crucial pharmacological tool for isolating and studying the components of excitatory neurotransmission, particularly for differentiating between AMPA receptor- and N-methyl-D-aspartate (NMDA) receptor-mediated currents. Its neuroprotective and anticonvulsant properties are also subjects of extensive research.[3][4] The effective concentration of NBQX can vary depending on the specific experimental goals, such as complete blockade of excitatory postsynaptic currents (EPSCs), investigation of long-term potentiation (LTP), or studying network activity.
Data Presentation: this compound Salt Concentrations and Effects
The following table summarizes quantitative data from various studies on the use of NBQX in hippocampal and cortical slice preparations, providing a guide for selecting an appropriate concentration for your experiment.
| Concentration (µM) | Preparation | Recording Type | Key Findings | Reference |
| 0.15 | - | - | IC₅₀ for AMPA receptor antagonism. | |
| 0.25 - 0.5 | Rat hippocampal slices | Extracellular field potentials | Did not suppress the induction of LTP. | [5] |
| 0.90 | Rat hippocampal slices | Extracellular field potentials | IC₅₀ for inhibition of AMPA receptor-mediated excitatory postsynaptic field potentials. | [6] |
| 1 | Rat hippocampal slices | Extracellular field potentials | Attenuated the induction of LTP. | [5] |
| 10 | Mouse prelimbic cortex slices | Whole-cell voltage clamp | Achieved complete blockade of AMPA receptor-mediated EPSCs. | [1][7] |
| 25 | Mouse hippocampal slices | Whole-cell voltage clamp | Used to isolate tonic GABAa currents in the presence of other antagonists. |
Experimental Protocols
Preparation of this compound Salt Stock Solution
This compound salt is readily soluble in water.[2]
-
Reagents and Materials:
-
This compound salt (M.W. 380.24 g/mol )
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.80 mg of this compound salt in 1 mL of nuclease-free water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C for up to one month.[1][3]
-
When stored at -80°C, the stock solution is stable for up to 6 months.[3]
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in aCSF. Ensure the solution is at room temperature and free of precipitates before use.[1]
-
Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices from rodents.[8][9][10]
-
Reagents and Materials:
-
Animal (e.g., P14-P28 mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sucrose-based or NMDG-based protective cutting solution (see table below)
-
Artificial cerebrospinal fluid (aCSF) (see table below)
-
Carbogen (95% O₂, 5% CO₂)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Recovery chamber
-
-
Solutions:
| Solution | NaCl (mM) | KCl (mM) | NaH₂PO₄ (mM) | NaHCO₃ (mM) | Glucose (mM) | Sucrose (mM) | MgCl₂ (mM) | CaCl₂ (mM) | Other Components |
| Cutting Solution (Sucrose-based) | 87 | 2.5 | 1.25 | 25 | 25 | 75 | 7 | 0.5 | - |
| aCSF (Standard) | 124 | 2.5 | 1.25 | 26 | 10 | - | 2 | 2 | - |
-
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, carbogen-saturated protective cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Allow slices to recover at 32-34°C for at least 30 minutes, then maintain them at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording
This protocol describes whole-cell patch-clamp recording from CA1 pyramidal neurons.
-
Reagents and Materials:
-
Prepared hippocampal slices
-
aCSF
-
This compound salt working solution (in aCSF)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (see table below)
-
Stimulating electrode
-
-
Intracellular Solution (K-Gluconate based):
| Component | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 5 |
| HEPES | 10 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
| Phosphocreatine | 10 |
-
Procedure:
-
Transfer a hippocampal slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Visually identify a CA1 pyramidal neuron using differential interference contrast (DIC) optics.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
Record baseline synaptic activity (e.g., AMPA receptor-mediated EPSCs at a holding potential of -70 mV).
-
Bath-apply the desired concentration of this compound salt in aCSF.
-
Record the effect of NBQX on the synaptic responses. A complete blockade of fast EPSCs is typically observed.[1][7]
-
Mandatory Visualizations
Signaling Pathway Blocked by NBQX
Caption: NBQX competitively antagonizes the AMPA receptor, preventing glutamate binding and subsequent ion influx, thereby blocking postsynaptic depolarization.
Experimental Workflow for Hippocampal Slice Recording
Caption: Workflow for preparing acute hippocampal slices and performing whole-cell patch-clamp recordings to assess the effect of NBQX.
References
- 1. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 8. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multichannelsystems.com [multichannelsystems.com]
- 10. Preparation of Acute Slices from Dorsal Hippocampus for Whole-Cell Recording and Neuronal Reconstruction in the Dentate Gyrus of Adult Mice [jove.com]
Application Notes and Protocols for Isolating NMDA Receptor Currents Using NBQX Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
In neuroscience research, particularly in the study of synaptic transmission and plasticity, it is often necessary to isolate the activity of specific neurotransmitter receptors. N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are two major subtypes of ionotropic glutamate receptors that are frequently co-localized at excitatory synapses. To study the specific contribution of NMDA receptors to synaptic currents, it is essential to block the activity of AMPA and kainate receptors. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a potent and selective competitive antagonist of AMPA/kainate receptors, making it an invaluable tool for the pharmacological isolation of NMDA receptor-mediated currents.[1] Its high selectivity and water solubility make it a preferred choice over other antagonists like CNQX.[2]
This document provides detailed application notes and protocols for the effective use of NBQX disodium salt in electrophysiological experiments to isolate NMDA receptor currents.
Data Presentation
Table 1: Properties of this compound Salt
| Property | Value | Source |
| Molecular Weight | 380.24 g/mol | |
| Formula | C₁₂H₆N₄Na₂O₆S | |
| Solubility | Soluble to 50 mM in water | |
| Storage | Store at -20°C | |
| Purity | ≥98% | |
| CAS Number | 479347-86-9 |
Table 2: Pharmacological Data of NBQX
| Receptor Target | IC₅₀ Value | Nature of Inhibition | Source |
| AMPA Receptor | 0.15 µM | Competitive | |
| Kainate Receptor | 4.8 µM | Competitive | |
| NMDA Receptor | No significant inhibition at concentrations up to 10 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
Objective: To prepare a concentrated stock solution of this compound salt for use in electrophysiology experiments.
Materials:
-
This compound salt powder
-
Sterile, deionized water or desired buffer (e.g., artificial cerebrospinal fluid - aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound salt using its molecular weight (380.24 g/mol ).
-
Weigh the calculated amount of this compound salt powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water or buffer to the tube.
-
Vortex the solution until the this compound salt is completely dissolved. The disodium salt form is readily soluble in aqueous solutions.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Pharmacological Isolation of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Brain Slices
Objective: To record isolated NMDA receptor-mediated EPSCs from a neuron in a brain slice using whole-cell patch-clamp electrophysiology.
Materials:
-
Brain slice preparation (e.g., hippocampal or cortical slices)
-
Patch-clamp electrophysiology setup
-
Artificial cerebrospinal fluid (aCSF)
-
This compound salt stock solution (from Protocol 1)
-
Picrotoxin (GABA-A receptor antagonist)
-
(Optional) D-AP5 (NMDA receptor antagonist) for confirmation
Procedure:
-
Prepare brain slices according to standard laboratory procedures.
-
Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity, which will contain both AMPA and NMDA receptor-mediated components.[3] Evoke EPSCs by stimulating nearby afferent fibers.
-
To isolate NMDA receptor currents, bath-apply this compound salt at a final concentration of 10 µM to the aCSF.[4] This concentration is sufficient to achieve complete blockade of AMPA receptors. Also include a GABA-A receptor antagonist like picrotoxin (e.g., 50 µM) to block inhibitory currents.[4]
-
Allow sufficient time for the drug to perfuse the slice and block the AMPA/kainate receptors. This can be monitored by observing the change in the shape of the evoked EPSC; the fast component mediated by AMPA receptors will disappear, leaving the slower NMDA receptor-mediated current.[4]
-
To study the voltage-dependence of the NMDA receptor current, hold the neuron at different membrane potentials. NMDA receptors are voltage-dependent due to a magnesium block at hyperpolarized potentials. Therefore, recordings are often performed at depolarized potentials (e.g., +40 mV) to relieve this block and enhance the NMDA current.[5][6]
-
(Optional) To confirm that the remaining current is mediated by NMDA receptors, subsequently apply an NMDA receptor antagonist such as D-AP5 (e.g., 50 µM). This should block the remaining synaptic current.[4]
Visualizations
Signaling Pathway of Glutamate Receptors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBQX Disodium Salt in Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NBQX disodium salt, a potent and selective antagonist of AMPA and kainate receptors, in patch clamp electrophysiology. This document includes detailed protocols, quantitative data, and visualizations to facilitate its application in research and drug development.
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a widely used pharmacological tool for studying glutamatergic neurotransmission. As a competitive antagonist, it selectively blocks ionotropic AMPA and kainate receptors, with little to no effect on NMDA receptors at typical working concentrations.[1][2] Its high selectivity and water-solubility make it an invaluable tool for isolating and characterizing AMPA/kainate receptor-mediated currents in various neuronal preparations.[3][4] The disodium salt form of NBQX offers improved solubility in aqueous solutions compared to NBQX, making it particularly suitable for electrophysiological experiments.[3]
Mechanism of Action
NBQX competitively binds to the glutamate binding site on both AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand glutamate.[1][5] This antagonistic action blocks the influx of cations (primarily Na+ and Ca2+) through the receptor channel, leading to an inhibition of excitatory postsynaptic currents (EPSCs). Schild analysis has confirmed the competitive nature of this inhibition.[5]
Signaling Pathway Diagram
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBQX Disodium Salt in Rodent Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of NBQX disodium salt, a potent and selective competitive antagonist of AMPA and kainate receptors, in rodent models of seizures and epilepsy. This document outlines the mechanism of action, summarizes key quantitative data from various preclinical studies, and offers step-by-step experimental protocols for its application. The included diagrams illustrate the signaling pathway of NBQX and a typical experimental workflow, serving as a valuable resource for researchers in the fields of neuroscience and pharmacology.
Introduction
Epileptic seizures are characterized by abnormal, synchronous discharges of neuronal networks in the brain.[1][2] A key mechanism underlying this hyperexcitability is the excessive activation of excitatory glutamatergic pathways. Fast synaptic excitation in the central nervous system is primarily mediated by AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1][2] Consequently, antagonists of these receptors are a critical area of research for the development of novel antiepileptic drugs.[3]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) is a selective and competitive antagonist of AMPA and kainate receptors, demonstrating neuroprotective, antinociceptive, and anticonvulsant properties in various preclinical models.[4] The disodium salt form of NBQX offers the advantage of being water-soluble, facilitating its use in in vivo studies.[5] This document details the practical application of this compound salt in common rodent seizure models.
Mechanism of Action
NBQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This action blocks the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby reducing neuronal depolarization and preventing the propagation of the excitatory signal. By dampening excessive glutamatergic transmission, NBQX effectively reduces the likelihood of seizure initiation and spread.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound salt in various rodent seizure models.
Table 1: Effect of NBQX on Pentylenetetrazole (PTZ)-Induced Seizures in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Seizure (s) | Duration of Minor Seizure (s) | Duration of Major Seizure (s) | Seizure Severity Score | Reference |
| PTZ + Saline | 50 | 135.4 ± 10.2 | 25.3 ± 2.1 | 45.7 ± 3.8 | 4.8 ± 0.2 | [6] |
| PTZ + NBQX | 20 | 248.6 ± 15.7 | 12.8 ± 1.5 | 21.4 ± 2.3 | 2.5 ± 0.3 | [6] |
Data are presented as mean ± SEM. Seizure severity was scored on a defined scale.
Table 2: Dose-Dependent Anticonvulsant Effects of NBQX in the Rat Kindling Model
| Dose (mg/kg, i.p.) | Seizure Stage (Median) | Afterdischarge Duration (% of control) | Reference |
| 10 | 3.5 | 60.5 | [4] |
| 20 | 2.0 | 35.2 | [4] |
| 40 | 1.0 | 15.8 | [4] |
Seizures were induced by amygdala stimulation in fully kindled rats.
Table 3: Effect of NBQX on PTZ-Induced Seizures in Mice
| Pre-treatment Time | Dose (mg/kg, i.p.) | Seizure Score (Mean) | Reference |
| 30 min | 30 | ~2.5 | [7] |
| 30 min | 60 | ~1.8 | [7] |
| 30 min | 100 | ~1.5 | [7] |
Seizures were induced by a single injection of 60 mg/kg PTZ.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Salt
Materials:
-
This compound salt (powder)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles for injection
Procedure:
-
Reconstitution: this compound salt is soluble in water.[5] For intraperitoneal (i.p.) administration, it is typically dissolved in sterile 0.9% saline.
-
Calculation: Determine the required concentration of the NBQX solution based on the desired dose (e.g., in mg/kg) and the injection volume (typically 2-10 ml/kg for rodents).
-
Example for a 20 mg/kg dose with an injection volume of 2 ml/kg:
-
Required concentration = 20 mg/kg / 2 ml/kg = 10 mg/ml.
-
-
-
Preparation:
-
Aseptically weigh the required amount of this compound salt powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Storage: It is recommended to prepare fresh solutions on the day of use.[5] If storage is necessary, solutions can be stored at -20°C for up to one month.[5] Before use, thaw the solution and ensure no precipitation has occurred.[5]
-
Administration: Administer the NBQX solution to the rodent via intraperitoneal (i.p.) injection. The timing of administration relative to the seizure induction will depend on the experimental design, but maximal effects are often observed 30-60 minutes after injection.[4]
Protocol 2: PTZ-Induced Chronic Seizure Model in Rats
This protocol is adapted from studies investigating the effects of NBQX on chronic seizures.[6][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Pentylenetetrazole (PTZ)
-
This compound salt solution (prepared as in Protocol 1)
-
Sterile 0.9% saline
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Seizure Induction:
-
NBQX Treatment:
-
Behavioral Observation:
-
On the final day of treatment, administer the respective treatments (saline or NBQX).
-
30 minutes later, administer a final dose of PTZ (50 mg/kg, i.p.) to all groups except the absolute control (Saline + Saline).
-
Immediately place the rat in an observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine's scale).
-
Measure the latency to the first seizure and the duration of different seizure types (e.g., minor and major seizures).[6]
-
Concluding Remarks
This compound salt is a valuable pharmacological tool for investigating the role of AMPA/kainate receptors in seizure generation and for the preclinical evaluation of potential antiepileptic therapies. The protocols and data presented herein provide a foundation for designing and executing robust experiments in rodent seizure models. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosage, and administration regimen.
References
- 1. AMPA receptors as a molecular target in epilepsy therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 6. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced Effect of Anticonvulsants on AMPA Receptor Palmitoylation-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NBQX Disodium Salt in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX disodium salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its ability to block these ionotropic glutamate receptors makes it a valuable tool for studying excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases.[3][4] By inhibiting excessive glutamate-mediated signaling, NBQX helps to prevent the neuronal damage and death that characterize conditions like amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[3][4][5] The disodium salt form of NBQX offers the significant advantage of high water solubility, facilitating its use in a wide range of experimental settings.[1][2][6]
These application notes provide comprehensive protocols and key data for utilizing this compound salt in preclinical neurodegenerative disease research.
Mechanism of Action
NBQX competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and the subsequent influx of cations (Na+ and Ca2+) that leads to neuronal depolarization and, in excess, excitotoxic cell death.[7] It displays a significantly higher affinity for AMPA receptors over kainate receptors and has minimal to no effect on N-methyl-D-aspartate (NMDA) receptors, ensuring targeted antagonism of non-NMDA receptor pathways.[7][8][9]
Data Presentation
In Vitro Efficacy and Potency
| Parameter | Receptor | Value | Species | System | Reference |
| IC50 | AMPA | 0.15 µM | Rat | - | [1] |
| IC50 | Kainate | 4.8 µM | Rat | - | [1] |
| IC50 | AMPA-evoked currents | ~0.4 µM | Mouse | Cultured cortical neurons | [8] |
| Ki | AMPA | 63 nM | Rat | Xenopus oocytes (cortex mRNA) | [7] |
| Ki | Kainate | 78 nM | Rat | Xenopus oocytes (cortex mRNA) | [7] |
In Vivo Efficacy and Dosage
| Animal Model | Disease/Condition | Dosage | Route | Outcome | Reference |
| Rat | Focal Ischemia | 30 mg/kg (bolus) | i.v. | Neuroprotective | [10] |
| Rat | PTZ-induced Seizures | 20 mg/kg (for 3 days) | i.p. | Decreased seizures | [10] |
| G93A Mouse | Amyotrophic Lateral Sclerosis (ALS) | 8 mg/kg | - | Prolonged survival | [3] |
| Rat | Parkinson's Disease (monoamine-depleted) | - | - | Suppressed muscular rigidity | [11] |
| MPTP-treated Monkey | Parkinson's Disease | - | i.m. | Improved akinesia, tremor, posture | [11] |
| Rat | Traumatic Brain Injury | 24 mg/kg per day (minipumps) | s.c. | Prevented hippocampal neurodegeneration | [12] |
Experimental Protocols
General Workflow for In Vivo Studies
Protocol 1: Neuroprotection in a Rat Model of Focal Ischemia
Objective: To assess the neuroprotective effects of this compound salt following middle cerebral artery occlusion (MCAO).
Materials:
-
Male Wistar rats (250-300g)
-
This compound salt
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
Procedure:
-
Anesthetize the rat and perform the MCAO surgery to induce focal ischemia.
-
Prepare a stock solution of this compound salt in sterile saline. The high solubility allows for concentrations up to 100 mM.[6]
-
Administer a 30 mg/kg intravenous (i.v.) bolus of NBQX at the time of MCAO.[10]
-
A second bolus dose of 30 mg/kg is administered 1 hour post-occlusion.[10]
-
Monitor the animal's physiological parameters throughout the experiment.
-
At a predetermined endpoint (e.g., 24 hours), euthanize the animal and perfuse the brain.
-
Process the brain tissue for histological analysis (e.g., TTC staining) to quantify the infarct volume and assess neuronal damage.
Protocol 2: Anticonvulsant Activity in a Mouse Seizure Model
Objective: To evaluate the anticonvulsant properties of NBQX in a pentylenetetrazol (PTZ)-induced seizure model.
Materials:
-
Adult mice (e.g., C57BL/6)
-
This compound salt
-
Sterile 0.9% saline
-
Pentylenetetrazol (PTZ) solution
-
Observation chamber
Procedure:
-
Prepare a solution of this compound salt in sterile saline.
-
Administer NBQX intraperitoneally (i.p.) at a dose of 20 mg/kg daily for 3 consecutive days.[10][13]
-
On the third day, 30 minutes after the final NBQX injection, induce seizures by administering a sub-convulsive dose of PTZ (e.g., 50 mg/kg, i.p.).[10]
-
Immediately place the mouse in an observation chamber and record seizure activity (e.g., latency to first seizure, seizure severity score) for at least 30 minutes.
-
Compare the seizure parameters between NBQX-treated and vehicle-treated control groups.
Protocol 3: In Vitro Inhibition of Excitotoxicity in Neuronal Cultures
Objective: To determine the protective effect of NBQX against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
This compound salt
-
Neurobasal medium and supplements
-
Glutamate or Kainic Acid
-
Cell viability assay (e.g., LDH assay, Calcein-AM/EthD-1 staining)
Procedure:
-
Culture primary cortical neurons for 7-10 days in vitro.
-
Prepare a range of NBQX concentrations (e.g., 1 µM to 50 µM) in culture medium. The IC50 for AMPA-evoked currents is approximately 0.4 µM.[8]
-
Pre-incubate the neuronal cultures with the different concentrations of NBQX for 30-60 minutes.
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 100 µM) or kainate to the cultures.
-
Co-incubate for a specified period (e.g., 24 hours).
-
Assess cell viability using a suitable assay to quantify neuronal death.
-
Compare the viability of neurons treated with NBQX and the excitotoxic agent to control cultures (untreated and excitotoxin-only).
Concluding Remarks
This compound salt is a highly effective and selective tool for investigating the role of AMPA/kainate receptor-mediated excitotoxicity in neurodegenerative disease models. Its favorable solubility profile and potent antagonist activity make it suitable for a variety of in vivo and in vitro applications. The protocols outlined here provide a foundation for researchers to explore the therapeutic potential of AMPA receptor antagonism in mitigating neuronal damage and disease progression. As with any experimental procedure, specific parameters such as dosage, timing of administration, and choice of model should be optimized for the specific research question being addressed.
References
- 1. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound salt, AMPA / kainate antagonist (CAS 479347-86-9) | Abcam [abcam.com]
- 3. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors [frontiersin.org]
- 5. Synergism of the AMPA-antagonist NBQX and the NMDA-antagonist CPP with L-dopa in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBQX - Wikipedia [en.wikipedia.org]
- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The AMPA receptor antagonist NBQX has antiparkinsonian effects in monoamine-depleted rats and MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX disodium salt is a potent, competitive, and selective antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1][2] Due to its high water solubility, the disodium salt of NBQX is a convenient tool for in vitro and in vivo studies investigating glutamatergic signaling, neuroprotection, and anticonvulsant activity.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound salt stock solutions and summarizes its key physicochemical properties.
Physicochemical and Biological Properties
This compound salt acts by blocking the ion channels of AMPA and kainate receptors, thereby inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic currents.[1] This antagonistic activity makes it a valuable tool for studying synaptic plasticity and excitotoxicity.
A summary of the quantitative data for this compound salt is presented in the table below:
| Property | Value | References |
| Molecular Weight | 380.24 g/mol | [2][3][4] |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [1] |
| Purity | >98% | [1][3][4] |
| Solubility in Water | Up to 50 mM | [2][3] |
| Solubility in DMSO | ≥53 mg/mL | [5] |
| Solid Storage | Store at -20°C or +4°C under desiccating conditions | [1][3] |
| Solution Storage | Prepare fresh or store at -20°C for up to one month |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a 50 mM aqueous stock solution of this compound salt.
Materials:
-
This compound salt (solid)
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound salt to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound salt. For example, to prepare 1 mL of a 50 mM stock solution, you would need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 380.24 g/mol = 19.01 mg
-
-
Dissolution: Add the appropriate volume of nuclease-free water to the tube containing the this compound salt. For the example above, add 1 mL of water.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: For immediate use, the solution can be kept at room temperature. For short-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.
Protocol 2: Preparation of DMSO Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a 50 mM stock solution of this compound salt in dimethyl sulfoxide (DMSO).
Materials:
-
This compound salt (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, DMSO-compatible tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibration: As with the aqueous preparation, allow the vial of this compound salt to reach room temperature before opening.
-
Weighing: In a sterile, DMSO-compatible tube, weigh the desired amount of this compound salt. For 1 mL of a 50 mM stock solution, this would be 19.01 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Securely cap the tube and vortex until the compound is fully dissolved. The solution should be clear.
-
Storage: Aliquot the DMSO stock solution into smaller volumes in appropriate tubes and store at -20°C. DMSO solutions are generally stable for several months when stored properly.
Visualizations
Signaling Pathway
The following diagram illustrates the antagonistic action of this compound salt on AMPA and kainate receptors at a glutamatergic synapse.
Caption: Antagonistic action of NBQX on AMPA/kainate receptors.
Experimental Workflow
The diagram below outlines the general workflow for preparing a stock solution of this compound salt.
Caption: Workflow for preparing this compound salt stock solution.
References
- 1. NBQX, AMPA / kainate antagonist (CAS 118876-58-7) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound salt, AMPA / kainate antagonist (CAS 479347-86-9) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
Application Notes and Protocols for Utilizing NBQX Disodium Salt in Synaptic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NBQX disodium salt, a potent and selective antagonist of AMPA and kainate receptors, in the elucidation of specific synaptic pathways. This document offers detailed protocols for key experimental techniques, quantitative data for experimental design, and visualizations to clarify underlying mechanisms and workflows.
Introduction to this compound Salt
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Its high selectivity and potency make it an invaluable tool for isolating and studying the contribution of other receptor systems, particularly the N-methyl-D-aspartate (NMDA) receptor, to synaptic function and plasticity. The disodium salt form of NBQX offers the significant advantage of high water solubility, facilitating its use in a wide range of in vitro and in vivo experimental paradigms.[1][3]
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound Salt
| Property | Value | Reference(s) |
| Molecular Weight | 380.24 g/mol | [3] |
| Solubility in Water | Up to 50 mM | [3] |
| Storage | Store at -20°C | [3] |
| Purity | ≥98% | [3] |
| AMPA Receptor IC₅₀ | 0.15 µM | [2][3][4][5] |
| Kainate Receptor IC₅₀ | 4.8 µM | [2][3][4][5] |
| NMDA Receptor Affinity | Little to no affinity | [6][7] |
Table 2: Recommended Working Concentrations and Dosages for this compound Salt
| Experimental Paradigm | Recommended Concentration/Dosage | Reference(s) |
| In Vitro Electrophysiology (Brain Slices) | 5-20 µM | [8][9][10] |
| In Vitro Calcium Imaging | 10-50 µM | [11] |
| In Vivo Microinjection (Rodent) | 10-20 µg/µl | [12][13] |
| In Vivo Systemic Administration (Rodent) | 3-100 mg/kg (i.p.) | [14][15][16] |
Experimental Protocols
Protocol 1: Isolation of NMDA Receptor-Mediated Synaptic Currents in Acute Hippocampal Slices using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for pharmacologically isolating and recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from CA1 pyramidal neurons in acute mouse hippocampal slices.
Materials:
-
This compound salt
-
Picrotoxin (GABA-A receptor antagonist)
-
D-AP5 (NMDA receptor antagonist - for control experiments)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Standard electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Vibrating microtome
-
Dissection tools
-
Recovery and recording chambers
Procedure:
-
Preparation of Solutions:
-
Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Prepare a stock solution of this compound salt (e.g., 10 mM in water) and store at -20°C.
-
Prepare a stock solution of picrotoxin (e.g., 50 mM in DMSO) and store at -20°C.
-
Prepare the internal solution containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na₂-phosphocreatine, 4 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP, and 0.2 EGTA. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.
-
-
Acute Slice Preparation:
-
Anesthetize a mouse according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome in ice-cold, oxygenated aCSF.
-
Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or 30-32°C.
-
Identify CA1 pyramidal neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
-
Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
-
Pharmacological Isolation of NMDA Receptor Currents:
-
After obtaining a stable baseline of evoked EPSCs, bath-apply aCSF containing 10 µM NBQX and 50 µM picrotoxin. The picrotoxin is included to block inhibitory GABA-A receptor-mediated currents.
-
Allow at least 10-15 minutes for the drugs to fully perfuse the slice and for the AMPA receptor-mediated component of the EPSC to be completely blocked.
-
Change the holding potential to +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
-
The remaining evoked inward current is the NMDA receptor-mediated EPSC.
-
To confirm that the isolated current is mediated by NMDA receptors, subsequently apply the NMDA receptor antagonist D-AP5 (50 µM).
-
Protocol 2: In Vivo Two-Photon Calcium Imaging of Synaptic Activity in Response to Sensory Stimulation
This protocol provides a framework for using NBQX to dissect the contribution of AMPA/kainate receptors to sensory-evoked synaptic calcium transients in cortical neurons in vivo.
Materials:
-
This compound salt
-
Genetically encoded calcium indicator (e.g., GCaMP series) expressed in the neurons of interest (via viral injection or transgenic animals)
-
Two-photon microscope equipped for in vivo imaging
-
Surgical tools for craniotomy and cranial window implantation
-
Anesthesia and animal monitoring equipment
-
Sensory stimulation apparatus (e.g., for visual or somatosensory stimuli)
Procedure:
-
Animal Preparation:
-
Express a genetically encoded calcium indicator in the cortical region of interest in a mouse.
-
Perform a craniotomy over the target area and implant a cranial window for optical access. Allow for a recovery period of at least one week.
-
Habituate the animal to the imaging setup and sensory stimulation paradigm.
-
-
In Vivo Calcium Imaging:
-
Anesthetize the animal or use a head-fixed awake preparation.
-
Position the animal under the two-photon microscope and locate the region of interest.
-
Acquire baseline calcium imaging data while presenting the sensory stimulus. Record the fluorescence changes in dendritic spines or somatic compartments.
-
-
NBQX Administration:
-
For systemic administration, intraperitoneally (i.p.) inject this compound salt at a dose of 10-30 mg/kg.
-
Alternatively, for local application, a small craniotomy can be made near the imaging window for targeted delivery of NBQX solution (e.g., 10-20 µg/µl) via a micropipette.
-
-
Post-NBQX Imaging:
-
Wait for the appropriate time for the drug to take effect (e.g., 15-30 minutes after i.p. injection).
-
Repeat the calcium imaging session with the same sensory stimulation protocol.
-
Compare the amplitude and kinetics of the sensory-evoked calcium transients before and after NBQX administration to determine the contribution of AMPA/kainate receptor activation to the synaptic response.
-
-
Data Analysis:
-
Correct for motion artifacts in the imaging data.
-
Identify regions of interest (ROIs) corresponding to neuronal somata or dendritic spines.
-
Calculate the change in fluorescence over baseline (ΔF/F) for each ROI.
-
Compare the average ΔF/F responses to the sensory stimulus in the control and NBQX conditions.
-
Protocol 3: Investigating the Role of AMPA/Kainate Receptors in Learning and Memory using Contextual Fear Conditioning
This protocol describes how to use systemic administration of NBQX to assess the involvement of AMPA/kainate receptors in the acquisition and consolidation of fear memory in mice.
Materials:
-
This compound salt
-
Fear conditioning apparatus (contextual and cued)
-
Saline solution (vehicle control)
-
Syringes and needles for injection
Procedure:
-
Animal Habituation:
-
Handle the mice for several days prior to the experiment to reduce stress.
-
Habituate the animals to the injection procedure by administering a saline injection one day before the start of the experiment.
-
-
Drug Administration:
-
On the day of training, dissolve this compound salt in sterile saline.
-
Administer NBQX (e.g., 10, 20, or 30 mg/kg) or saline via intraperitoneal (i.p.) injection 15-30 minutes before the training session.
-
-
Contextual Fear Conditioning Training:
-
Place the mouse in the conditioning chamber.
-
After a 2-3 minute exploration period, deliver a series of foot shocks (e.g., 2-3 shocks of 0.5-0.7 mA for 2 seconds) paired with a neutral conditioned stimulus (CS) like a tone for cued fear conditioning, or just the context for contextual fear conditioning.
-
Return the mouse to its home cage after the training session.
-
-
Memory Testing:
-
Contextual Memory: 24 hours after training, place the mouse back into the same conditioning chamber for a 5-minute test session without any foot shocks.
-
Cued Memory (if applicable): 48 hours after training, place the mouse in a novel context and, after a baseline period, present the auditory cue (CS) for a few minutes.
-
Record the amount of time the mouse spends "freezing" (a fear response characterized by the absence of all movement except for respiration) during the test sessions.
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing for each animal in each group (saline vs. different doses of NBQX).
-
Compare the freezing behavior between the groups to determine the effect of NBQX on the acquisition and consolidation of fear memory.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. re-place.be [re-place.be]
- 4. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Synaptosomes, Synaptic Plasma Membranes, and Synaptic Junctional Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo calcium imaging from dentate granule cells with wide-field fluorescence microscopy | PLOS One [journals.plos.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pharmacological Analysis of Ionotropic Glutamate Receptor Function in Neuronal Circuits of the Zebrafish Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOP of fear conditioning test [ja.brc.riken.jp]
- 16. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBQX disodium salt solubility and stability in ACSF
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of NBQX disodium salt in artificial cerebrospinal fluid (ACSF). Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound salt in aqueous solutions?
A1: this compound salt is significantly more water-soluble than its parent compound, NBQX.[1] It is soluble in water to at least 50 mM, with some sources indicating solubility up to 100 mM.[2][3]
Q2: Is this compound salt stable in ACSF?
Q3: What is the recommended working concentration of NBQX in ACSF?
A3: The effective working concentration of NBQX in ACSF can vary depending on the specific experiment and target receptors. However, a commonly used concentration for blocking AMPA receptors in brain slice electrophysiology is around 10-20 μM.[3]
Q4: How should I store this compound salt powder and stock solutions?
A4: The solid, powdered form of this compound salt should be stored at -20°C.[1] Aqueous stock solutions should also be stored at -20°C and are typically stable for up to one month.[2] Some suppliers suggest that stock solutions stored at -80°C may be stable for up to six months.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitation is observed when dissolving this compound salt in ACSF.
Possible Causes and Solutions:
-
ACSF Preparation: The order in which salts are added when preparing ACSF is critical to prevent precipitation of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) with phosphate and bicarbonate buffers.
-
Recommended Procedure: Prepare your ACSF by dissolving all salts except for CaCl₂ and MgSO₄ first. Ensure the solution is continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a stable pH of around 7.3-7.4.[6][7] Add the divalent cations (CaCl₂ and MgSO₄) last, and slowly, while the solution is being stirred and bubbled.[6]
-
-
pH of the Solution: An incorrect pH can affect the solubility of compounds.
-
Recommended Procedure: Ensure your ACSF is properly buffered and the final pH is within the physiological range (7.3-7.4) before adding the this compound salt.[4]
-
-
Concentration: Attempting to dissolve a very high concentration of NBQX directly into ACSF might lead to precipitation.
-
Recommended Procedure: Prepare a concentrated stock solution of this compound salt in purified water first. Then, dilute this stock solution into the final volume of ACSF to achieve the desired working concentration.
-
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 380.24 g/mol | [1] |
| Solubility in Water | ≥ 50 mM | [1][2] |
| IC₅₀ (AMPA Receptor) | 0.15 μM | [1] |
| IC₅₀ (Kainate Receptor) | 4.8 μM | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (Aqueous Stock) | -20°C for up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (ACSF)
This protocol is a general guideline for preparing standard recording ACSF used in electrophysiology.
Materials:
-
NaCl
-
KCl
-
NaH₂PO₄
-
NaHCO₃
-
Glucose
-
CaCl₂
-
MgSO₄
-
Purified water (e.g., Milli-Q)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
To prepare 1 liter of 1X Recording ACSF, start with approximately 800 mL of purified water.
-
While stirring, add the following salts in order, allowing each to dissolve completely before adding the next:
-
NaCl (124 mM)
-
KCl (2.5 mM)
-
NaH₂PO₄ (1.25 mM)
-
NaHCO₃ (24 mM)
-
Glucose (12.5 mM)
-
-
Begin bubbling the solution with carbogen gas. This is crucial for oxygenation and maintaining the correct pH.
-
Once the above salts are fully dissolved and the solution is being carbogenated, slowly add:
-
CaCl₂ (2 mM)
-
MgSO₄ (2 mM)
-
-
Add purified water to bring the final volume to 1 liter.
-
Continuously bubble with carbogen for at least 15-20 minutes.
-
Check the pH of the ACSF; it should be between 7.3 and 7.4. Adjust if necessary with small amounts of NaOH or HCl.
-
The osmolarity of the final solution should be checked and adjusted to be within the desired range (typically 300-310 mOsmol/kg).
Protocol 2: Preparation of NBQX Working Solution in ACSF
-
Prepare a stock solution of this compound salt in purified water (e.g., 10 mM).
-
On the day of the experiment, prepare fresh ACSF according to Protocol 1.
-
Thaw the NBQX stock solution and vortex briefly.
-
Dilute the stock solution into the ACSF to the final desired working concentration (e.g., for a 10 μM final concentration from a 10 mM stock, add 1 μL of stock for every 1 mL of ACSF).
-
Ensure the final solution is well-mixed before use.
Signaling Pathways and Mechanisms
NBQX is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors.
Caption: Mechanism of NBQX action on AMPA and Kainate receptors.
Caption: General experimental workflow for using NBQX in ACSF.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBQX - Wikipedia [en.wikipedia.org]
- 4. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. precisionary.com [precisionary.com]
Technical Support Center: NBQX Disodium Salt Solutions
This technical support center provides guidance on the long-term storage of NBQX disodium salt solutions for researchers, scientists, and drug development professionals. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and best practice recommendations to ensure the stability and efficacy of your experimental solutions.
Troubleshooting Guide
Encountering issues with your this compound salt solutions? This guide will help you troubleshoot common problems.
Problem: Precipitate observed in the solution after thawing.
-
Cause: The solubility of this compound salt may decrease at lower temperatures, or the solution may have become supersaturated during preparation. Repeated freeze-thaw cycles can also promote precipitation.
-
Solution:
Problem: The solution appears discolored.
-
Cause: Discoloration can indicate degradation of the compound or contamination of the solution. The solid form of this compound salt hydrate can range from brown to dark red-brown.
-
Solution:
-
It is best to discard the solution, as the integrity of the compound may be compromised.
-
Prepare a fresh solution using high-purity solvent.
-
When preparing new solutions, ensure that they are filtered through a 0.22 µm filter before storage to remove any potential contaminants.[3]
-
Problem: Inconsistent or unexpected experimental results.
-
Cause: This could be due to a decrease in the effective concentration of NBQX in the solution, which may result from degradation or precipitation.
-
Solution:
-
It is highly recommended to use freshly prepared solutions for critical experiments.[1][2][3]
-
If using a stored solution, visually inspect for any signs of precipitation or discoloration before use.
-
If you suspect degradation, consider performing a quality control check, such as HPLC, to verify the concentration and purity of the NBQX solution.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound salt?
A1: this compound salt is soluble in water.[1] For example, you can prepare a 50 mM solution in water.[4] For in vivo experiments, some protocols suggest dissolving the compound in saline.[3] Always use a high-purity solvent and consider filtering the solution through a 0.22 µm filter, especially for cell culture or in vivo use.[3]
Q2: What is the recommended storage temperature for this compound salt solutions?
A2: For short-term storage, it is recommended to store aqueous solutions of this compound salt at -20°C.[1] For longer-term storage, some suppliers suggest -80°C.[3]
Q3: How long can I store this compound salt solutions?
A3: It is generally advised to prepare solutions fresh on the day of use.[1][2] If storage is necessary, solutions can be stored at -20°C for up to one month.[1][2][3] One supplier suggests that stock solutions can be stored for up to 6 months at -80°C.[3] However, long-term storage is not recommended.[5]
Q4: Can I subject my this compound salt solution to multiple freeze-thaw cycles?
A4: It is best to avoid repeated freeze-thaw cycles as this can lead to precipitation and may affect the stability of the solution. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the visual signs of degradation or instability in an this compound salt solution?
A5: Signs of potential degradation or instability include the formation of precipitates that do not redissolve upon warming and vortexing, or a noticeable change in color. If you observe any of these changes, it is recommended to discard the solution and prepare a fresh batch.
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound salt solutions based on information from various suppliers.
| Solvent | Storage Temperature | Recommended Duration | Source(s) |
| Water | -20°C | Up to 1 month | [1][2][3] |
| Water | -80°C | Up to 6 months | [3] |
| General | Not Recommended | Long-term storage is not advised | [5] |
Experimental Protocols
Protocol for Assessing the Stability of Stored this compound Salt Solutions
This protocol provides a general framework for assessing the stability of your stored NBQX solutions.
1. Visual Inspection:
-
Objective: To check for any physical changes in the solution.
-
Procedure:
-
Thaw the stored aliquot of NBQX solution to room temperature.
-
Hold the vial against a light and dark background to observe for any particulates, crystals, or cloudiness.[6]
-
Note any changes in color compared to a freshly prepared solution.
-
If any precipitate is observed, attempt to redissolve it by vortexing or gentle warming. If the precipitate does not dissolve, the solution should be discarded.
-
2. pH Measurement:
-
Objective: To determine if there has been a significant change in the pH of the solution, which could indicate degradation.
-
Procedure:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the thawed NBQX solution.
-
Compare the pH to that of a freshly prepared solution. A significant deviation may suggest instability.
-
3. UV-Vis Spectrophotometry:
-
Objective: To assess for changes in the concentration and for the appearance of degradation products.
-
Procedure:
-
Determine the absorbance maximum (λmax) of a freshly prepared NBQX solution. Known λmax values for NBQX sodium salt are approximately 220, 271, 296, 357, and 426 nm.[7]
-
Measure the absorbance of the stored solution at the determined λmax. A decrease in absorbance may indicate a lower concentration.
-
Scan a full spectrum of the stored solution and compare it to a fresh solution. The appearance of new peaks may indicate the presence of degradation products.
-
4. High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantitatively assess the purity and concentration of NBQX in the stored solution.
-
Procedure:
-
Develop a suitable HPLC method with a standard of known NBQX concentration.
-
Inject the stored NBQX solution into the HPLC system.
-
Compare the peak area and retention time of the stored sample to the standard. A decrease in the main peak area suggests degradation, while the appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Mechanism of NBQX as an AMPA/Kainate receptor antagonist.
Caption: Troubleshooting workflow for stored this compound salt solutions.
References
- 1. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. Visual Inspection Services for Biopharm Quality & Compliance [coriolis-pharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
potential off-target effects of NBQX disodium salt in neuronal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of NBQX disodium salt in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound salt?
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a highly selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It has little to no affinity for the glutamate binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1]
Q2: Is this compound salt water-soluble?
Yes, the disodium salt form of NBQX is water-soluble, making it suitable for use in aqueous solutions like cell culture media and artificial cerebrospinal fluid (aCSF).[2][3]
Q3: What are the recommended storage conditions for this compound salt?
For long-term storage, it is recommended to store this compound salt at -20°C.[3] For short-term storage, +4°C is appropriate. It is also advised to store it under desiccating conditions.
Q4: Can NBQX affect NMDA receptor currents?
While NBQX has low affinity for the NMDA receptor's glutamate binding site, some studies have reported a paradoxical enhancement of NMDA receptor-mediated currents under specific experimental conditions. This is thought to be an indirect effect, possibly due to a network-level disinhibition.
Q5: Are there any known effects of NBQX on GABAergic transmission?
Some quinoxaline derivatives, including NBQX, have been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a potential modulatory effect on GABAergic transmission that is independent of its action on ionotropic glutamate receptors.[4][5]
Troubleshooting Guide
Problem 1: Incomplete blockade of AMPA receptor-mediated currents.
-
Possible Cause: The concentration of NBQX may be insufficient to competitively antagonize the agonist at the AMPA receptors.
-
Solution: Increase the concentration of NBQX in a stepwise manner. A typical concentration for complete blockade is around 10 µM.[2] Confirm the concentration and purity of your NBQX stock solution.
Problem 2: Observed neurotoxicity or a decrease in cell viability after NBQX application.
-
Possible Cause 1: The NBQX concentration might be too high. Although generally considered neuroprotective, very high concentrations of any compound can have off-target toxic effects.
-
Solution 1: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system. Use a cell viability assay, such as the MTT or LDH assay, to quantify any potential cytotoxicity.
-
Possible Cause 2: Phototoxicity, especially in fluorescence imaging experiments. Quinoxaline derivatives can be susceptible to phototoxicity.[6][7][8][9]
-
Solution 2: Minimize light exposure to the cultures treated with NBQX. Use the lowest possible excitation light intensity and exposure time. Consider using an anti-fade mounting medium if performing fixed-cell imaging.
Problem 3: Unexpected changes in neuronal firing patterns or network activity.
-
Possible Cause: This could be due to the indirect effects of NBQX, such as the enhancement of NMDA currents or modulation of GABAergic transmission.[4][5]
-
Solution: To investigate this, you can co-apply specific antagonists for other receptors. For example, use an NMDA receptor antagonist like D-AP5 to see if the unexpected activity is blocked. To examine effects on GABAergic transmission, you can record sIPSCs in the presence of NBQX.
Problem 4: Precipitation of NBQX in the experimental solution.
-
Possible Cause: Although the disodium salt is water-soluble, high concentrations or interactions with other components in complex media like artificial cerebrospinal fluid (aCSF) could potentially lead to precipitation.
-
Solution: Ensure your stock solution is fully dissolved before adding it to the final medium. Prepare fresh solutions for each experiment. If you suspect precipitation, visually inspect the solution and consider filtering it before use. When preparing aCSF, ensure all salts are fully dissolved before adding NBQX.
Quantitative Data
Table 1: Inhibitory Potency of NBQX at Ionotropic Glutamate Receptors
| Receptor Subtype | Parameter | Value (µM) |
| AMPA | IC₅₀ | 0.15 |
| Kainate | IC₅₀ | 4.8 |
| AMPA | IC₅₀ (in vitro, AMPA-evoked currents) | ~0.4[10] |
| NMDA | IC₅₀ (in vitro, NMDA-induced currents) | Weak effect at 60 µM[10] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology to Assess AMPA Receptor Antagonism
Objective: To confirm the blockade of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by NBQX.
Materials:
-
Neuronal culture of choice (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.
-
Internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound salt
-
AMPA receptor agonist (e.g., AMPA or glutamate)
Procedure:
-
Prepare a stock solution of this compound salt in water.
-
Prepare the desired final concentrations of NBQX in aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron in your culture.
-
Hold the neuron at a holding potential of -70 mV to record inward currents.
-
Establish a baseline recording of spontaneous or evoked EPSCs. To evoke EPSCs, use a stimulating electrode placed near the recorded neuron.
-
Perfuse the bath with aCSF containing the AMPA receptor agonist to elicit a stable inward current.
-
Once a stable baseline is achieved, switch the perfusion to aCSF containing both the agonist and NBQX.
-
Record the change in the amplitude of the inward current. A significant reduction in the current amplitude indicates blockade of AMPA receptors.
-
Wash out the NBQX with the agonist-containing aCSF to observe the reversal of the block.
Protocol 2: MTT Assay for Neuronal Viability
Objective: To assess the potential cytotoxicity of NBQX on neuronal cultures.
Materials:
-
Neuronal cultures in a 96-well plate
-
This compound salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture neurons in a 96-well plate to the desired density.
-
Prepare a range of NBQX concentrations in the culture medium. Include a vehicle-only control and a positive control for cell death (e.g., a high concentration of glutamate).
-
Replace the existing medium in the wells with the medium containing the different concentrations of NBQX.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a cell culture incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a plate reader.[12]
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Objective: To quantify membrane integrity as an indicator of cytotoxicity following NBQX treatment.
Materials:
-
Neuronal cultures in a 96-well plate
-
This compound salt
-
Commercially available LDH cytotoxicity assay kit (or prepare reagents for a coupled enzymatic reaction)
-
Cell lysis buffer (provided in most kits)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Plate and treat neuronal cultures with a range of NBQX concentrations as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle), maximum LDH release (lysis buffer), and a positive control for cytotoxicity.
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[13]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[14]
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the protocol (usually up to 30 minutes), protected from light.[13]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.[14]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Visualizations
Caption: Workflow for investigating NBQX's on-target and potential off-target effects.
Caption: NBQX's primary targets and potential indirect effects on GABAergic signaling.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Elevated Synaptic Activity Preconditions Neurons against an in Vitro Model of Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 10. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBQX Disodium Salt In Vivo Delivery in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NBQX disodium salt in in vivo rodent models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for dissolving this compound salt for in vivo administration?
This compound salt is favored for in vivo studies due to its water solubility.[1][2] The most commonly recommended vehicle is sterile 0.9% saline.[3] For specific applications, other vehicles can be considered, such as a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[4][5]
2. How should I prepare and store this compound salt solutions?
For optimal results, it is recommended to prepare solutions on the day of use.[6] If storage is necessary, solutions can be stored at -20°C for up to one month.[6] Before administration, ensure the solution is brought to room temperature and that no precipitation is visible.[6]
3. What are the typical dosage ranges for this compound salt in rats and mice?
The appropriate dosage of this compound salt can vary significantly depending on the research question, the administration route, and the specific rodent strain. However, published studies provide a general range. For intraperitoneal (i.p.) injections in rats, doses have ranged from 3.5 mg/kg to 30 mg/kg.[7] In mice, i.p. doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg have been used.[8] For intravenous (i.v.) administration in rats, a bolus dose of 30 mg/kg has been reported.[4][5]
4. What are the potential side effects of this compound salt administration in rodents?
At higher doses, NBQX can induce behavioral and motor side effects. In rats, doses of 20 mg/kg and 30 mg/kg have been associated with depressed motility and ataxia.[7][9] A high dose of 60 mg/kg resulted in significant ataxia.[10] It is crucial to conduct dose-response studies to identify a dose that achieves the desired pharmacological effect without causing confounding side effects.
5. How quickly does NBQX act, and what is its half-life?
The onset of action after i.p. administration may be slower than that of other substances like ethanol.[3] The half-life of NBQX is approximately 30 minutes in rodents.[3]
Troubleshooting Guide
Issue 1: Precipitate forms in the this compound salt solution.
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Question: I've prepared my this compound salt solution in saline, but I see some precipitate. What should I do?
-
Answer:
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Ensure Complete Dissolution: Gently warm the solution and vortex it to ensure the salt is fully dissolved. This compound salt is soluble up to 50 mM in water.[1][2]
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Check Vehicle pH: Although this compound salt is soluble in aqueous solutions, the pH of your saline could influence solubility. Ensure your saline is sterile and properly buffered.
-
Prepare Fresh Solution: If precipitation persists, it is best to discard the solution and prepare a fresh batch immediately before use.[6]
-
Issue 2: Inconsistent or unexpected behavioral results in treated animals.
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Question: My NBQX-treated rodents are showing variable or unexpected behavioral responses. How can I troubleshoot this?
-
Answer:
-
Verify Drug Administration: Ensure your injection technique (i.p. or i.v.) is consistent and accurate. Improper administration can lead to variable drug absorption.
-
Evaluate Dosage: The observed effects could be dose-dependent side effects rather than the intended pharmacological action. Consider performing a dose-response study to find the optimal dose for your experiment. Higher doses (20-30 mg/kg) are known to cause motor impairments.[7][9]
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Consider the Half-Life: NBQX has a relatively short half-life of about 30 minutes.[3] The timing of your behavioral testing relative to the injection time is critical. Ensure your experimental timeline accounts for the drug's pharmacokinetic profile.
-
Control for Environmental Factors: Ensure that all experimental conditions (e.g., lighting, noise, handling) are consistent across all animal groups to minimize variability.
-
Issue 3: Difficulty with intravenous (i.v.) administration.
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Question: I am having trouble with the i.v. administration of this compound salt. Are there any tips?
-
Answer:
-
Proper Restraint: Use an appropriate restraint device to ensure the animal is secure and calm, which will make tail vein access easier.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the tail veins, making them more visible and accessible for injection.
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Use a Small Gauge Needle: A 27-gauge or smaller needle is recommended for mouse tail vein injections to minimize tissue damage.
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Confirm Catheter Placement: If using a catheter, ensure it is correctly placed in the vein before infusing the drug solution.
-
Quantitative Data Summary
Table 1: Solubility of NBQX and its Disodium Salt
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| This compound Salt | Water | 50[1][2] | 19.01[2] |
| NBQX | DMSO | 100[11] | 33.63 |
| NBQX | 1 M NaOH | 2.97[5] | 1[5] |
| NBQX | Water | < 0.1 mg/mL (insoluble)[5] | < 0.1 mg/mL (insoluble)[5] |
Table 2: Reported In Vivo Dosages of this compound Salt in Rodents
| Species | Administration Route | Dosage Range | Experimental Context | Reference |
| Rat | Intraperitoneal (i.p.) | 1.0 - 8.0 mg/kg | Social Behavior | [3] |
| Rat | Intraperitoneal (i.p.) | 3.5 - 30 mg/kg | Learning and Memory | [7][9] |
| Rat | Intravenous (i.v.) | 3, 10, or 30 mg/kg (bolus) | Pharmacokinetics | [9] |
| Mouse | Intraperitoneal (i.p.) | 3, 10, 30 mg/kg | Alcohol Drinking | [8] |
| Mouse | Intracerebral Infusion | 22 mM | AMPA Receptor Blockade | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Solution for Intraperitoneal (i.p.) Injection
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Calculate the required mass of this compound salt: Based on the desired concentration and the total volume needed for your cohort of animals, calculate the mass of this compound salt required. Remember to account for the body weight of the animals and the injection volume (e.g., 2 ml/kg or 10 ml/kg).[3][8]
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Dissolve in sterile saline: Weigh the calculated amount of this compound salt and dissolve it in sterile 0.9% saline.
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Ensure complete dissolution: Vortex the solution until the this compound salt is completely dissolved and the solution is clear.
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Sterile filter (optional but recommended): For maximum sterility, filter the solution through a 0.22 µm syringe filter into a sterile vial.
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Administer immediately: It is best to use the solution on the day of preparation.[6]
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in a Mouse
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Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
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Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
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Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle.
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Aspirate: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
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Inject Solution: Slowly and steadily inject the NBQX solution.
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Withdraw Needle: Remove the needle and return the mouse to its cage.
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Monitor: Observe the animal for any immediate adverse reactions.
Visualizations
Caption: NBQX competitively antagonizes AMPA and kainate receptors.
Caption: General workflow for in vivo NBQX experiments in rodents.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. Effects of AMPA receptor antagonist, NBQX, and extrasynaptic GABAA agonist, THIP, on social behavior of adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. The non-NMDA receptor antagonist NBQX does not affect rats performance in the object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
minimizing NBQX disodium salt precipitation in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBQX disodium salt. The focus is on minimizing precipitation in physiological buffers to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its primary application?
This compound salt is a selective and competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate receptors in the central nervous system.[1] Its primary application in research is to block the activity of these receptors to study glutamatergic neurotransmission, neurotoxicity, and various neurological disorders.[2][3] The disodium salt form of NBQX offers improved water solubility compared to NBQX itself.[1]
Q2: What is the solubility of this compound salt?
The solubility of this compound salt is highest in water. Different sources report solubility up to 50 mM in water.[1][4] One source suggests it is soluble in aqueous solutions like 0.9% NaCl.[1] However, its solubility can be significantly lower in complex physiological buffers containing divalent cations.
Q3: Why does this compound salt precipitate in my physiological buffer?
Precipitation of this compound salt in physiological buffers like artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS) can occur due to several factors:
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Presence of Divalent Cations: Physiological buffers contain calcium (Ca²⁺) and magnesium (Mg²⁺) ions, which can form less soluble salts with NBQX.
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Buffer Concentration: Highly concentrated buffers may reduce the solubility of this compound salt.
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Temperature: Preparing solutions at room temperature and then cooling them can sometimes lead to precipitation if the compound's solubility decreases at lower temperatures.
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Order of Reagent Addition: The sequence in which components are added to a buffer can sometimes influence the final solubility of a compound.
Q4: How can I visually identify NBQX precipitation?
Precipitation can manifest as a fine, crystalline powder, a cloudy or hazy appearance in the solution, or a thin film on the surface of the culture media or buffer.
Troubleshooting Guide: Minimizing this compound Salt Precipitation
This guide provides step-by-step instructions and best practices to prevent this compound salt from precipitating during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding NBQX stock to buffer | Final concentration exceeds solubility limit in the buffer. | 1. Prepare a fresh, lower concentration working solution.2. Perform a pilot solubility test with a small amount of your specific buffer. |
| Rapid change in solvent environment ("crashing out"). | 1. Add the NBQX stock solution to the physiological buffer dropwise while gently vortexing or stirring.2. Consider a serial dilution approach: first dilute the stock in a simpler saline solution before adding to the final complex buffer. | |
| Buffer is at a low temperature. | Always use pre-warmed (room temperature or 37°C) physiological buffer when preparing the final working solution. | |
| Precipitation observed after a few hours or days | Instability of the solution over time. | 1. Prepare fresh NBQX-containing buffers for each experiment.2. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short-term use, but always visually inspect for precipitation before use. For longer-term storage, aliquoting and freezing at -20°C is recommended, though freeze-thaw cycles should be minimized.[5] |
| Interaction with buffer components. | If precipitation is a persistent issue, consider preparing a simplified aCSF formulation with lower concentrations of calcium and magnesium for the initial stock dilution, before adjusting to the final desired concentrations. | |
| pH shift in the buffer. | Ensure your buffer is properly prepared and its pH is stable. For bicarbonate-based buffers like aCSF, continuous bubbling with 95% O₂ / 5% CO₂ is crucial to maintain pH.[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound Salt
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Solvent Selection: Use high-purity, sterile water to prepare the stock solution.
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Weighing: Accurately weigh the desired amount of this compound salt powder.
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Dissolution: Add the appropriate volume of sterile water to achieve a high-concentration stock (e.g., 10 mM or 50 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution.
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Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of this compound Salt in Artificial Cerebrospinal Fluid (aCSF)
This protocol is adapted from standard electrophysiology procedures.[7]
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Prepare aCSF: Prepare your standard aCSF solution, ensuring all components are fully dissolved. A typical aCSF composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.
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Oxygenation and pH Maintenance: Continuously bubble the aCSF with 95% O₂ / 5% CO₂ for at least 15-20 minutes before use to ensure proper oxygenation and to stabilize the pH at approximately 7.4.
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Dilution: Thaw an aliquot of your concentrated this compound salt stock solution.
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Addition to aCSF: While the aCSF is being stirred or bubbled, slowly add the required volume of the NBQX stock solution to achieve the final desired concentration (e.g., 10 µM, a commonly used concentration).[8]
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Final Check: Visually inspect the final solution for any signs of precipitation before use. It is recommended to prepare this working solution fresh on the day of the experiment.
Data Presentation
Table 1: Solubility of this compound Salt
| Solvent | Maximum Reported Concentration | Reference |
| Water | 50 mM (19.01 mg/mL) | [1][4] |
| 0.9% NaCl (Saline) | Soluble (specific concentration not detailed) | [1] |
| DMSO | ≥ 75 mg/mL (for non-salt form) | [9] |
| Physiological Buffers (e.g., aCSF) | Lower than in water; concentration-dependent | Inferred from troubleshooting guides |
Visualizations
Signaling Pathways
This compound salt acts as an antagonist at AMPA and kainate receptors, blocking the downstream signaling cascades initiated by glutamate binding.
Caption: AMPA Receptor Signaling Pathway and NBQX Inhibition.
Caption: Kainate Receptor Signaling Pathway and NBQX Inhibition.
Experimental Workflow
Caption: Recommended Workflow for Preparing NBQX Solutions.
References
- 1. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. hellobio.com [hellobio.com]
- 6. precisionary.com [precisionary.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: NBQX Disodium Salt - Electrophysiology
Welcome to the technical support center for NBQX disodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected electrophysiological effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound salt?
This compound salt is a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is a more water-soluble form of NBQX, making it suitable for in vivo and in vitro electrophysiological studies where aqueous solutions are required.[2]
Q2: I am observing a proconvulsant effect with NBQX, which is contrary to its known anticonvulsant properties. Why is this happening?
While NBQX is generally known for its anticonvulsant effects in many seizure models, it has been shown to have proconvulsant effects in a Theiler's murine encephalomyelitis virus (TMEV)-induced seizure model.[3] This paradoxical effect may be specific to the pathophysiology of this viral model. The proposed mechanism involves the drug's activity at kainate receptors, which may play a different role in seizure generation in the context of a viral infection compared to other models.[3]
Q3: I applied NBQX to block AMPA receptors, but I am not seeing an effect on Long-Term Potentiation (LTP) induction. Is this expected?
Yes, this is a documented phenomenon. At concentrations that are effective for anticonvulsant activity in vivo (e.g., 40 mg/kg, i.p.), NBQX has been shown to not affect the induction of LTP in the hippocampus.[4] In vitro studies have also demonstrated that at pharmacologically relevant concentrations (0.25-0.5 µM), NBQX does not suppress LTP induction; it only attenuates LTP at higher concentrations (e.g., 1 µM).[5] This suggests that the anticonvulsant action of NBQX may not involve the suppression of physiological synaptic transmission underlying LTP.
Q4: I am seeing an unexpected enhancement of excitatory or inhibitory currents after applying NBQX. What could be the cause?
This has been observed in specific experimental contexts, particularly in the retina. In retinal ganglion cells, NBQX has been reported to paradoxically enhance NMDA receptor-mediated excitatory currents.[6][7] This is thought to be an indirect effect caused by the blockade of AMPA/kainate receptors on inhibitory amacrine cells, leading to a disinhibition of the ganglion cells.[6][7] Additionally, enhancement of certain light-evoked inhibitory postsynaptic currents (L-IPSCs) in retinal bipolar cells has been observed with NBQX application.[8] The proposed mechanism involves the hyperpolarization of horizontal cells by NBQX, which in turn modulates the inhibitory feedback in the outer retina.[8]
Q5: Could NBQX be having off-target effects on other receptors?
At higher concentrations, NBQX can exhibit off-target effects. Notably, at 50 µM, NBQX has been shown to significantly attenuate inhibitory currents induced by glycine in retinal ganglion cells.[9] However, it does not appear to affect GABA-mediated inhibition.[9] It is important to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound Salt in Artificial Cerebrospinal Fluid (ACSF)
Problem: I am preparing my ACSF for an electrophysiology experiment and the this compound salt is precipitating out of solution.
Possible Causes and Solutions:
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Order of Dissolving Components: Divalent cations like Ca²⁺ and Mg²⁺ can sometimes cause precipitation of phosphate-containing compounds.
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Solution: Prepare your ACSF by dissolving all components except for CaCl₂ and MgCl₂ first. Bubble the solution with 95% O₂/5% CO₂ for at least 15-20 minutes to allow for gas equilibration and pH stabilization. Then, slowly add the CaCl₂ and MgCl₂ while the solution is still being bubbled. Finally, add the pre-dissolved this compound salt to the ACSF.
-
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pH of the Solution: The pH of the ACSF is critical for the solubility of many compounds.
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Solution: Ensure your ACSF is properly buffered and the final pH is stable and within the desired physiological range (typically 7.3-7.4) after bubbling with 95% O₂/5% CO₂.
-
-
Concentration of NBQX: High concentrations of NBQX may be more prone to precipitation.
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Solution: Prepare a concentrated stock solution of this compound salt in water or a suitable buffer and then dilute it to the final working concentration in the ACSF just before use. This can help prevent solubility issues.
-
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Temperature: Temperature can affect solubility.
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Solution: Ensure all components are fully dissolved at room temperature before cooling the ACSF for your experiment, if applicable.
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Issue 2: Inconsistent or Unexpected Electrophysiological Results
Problem: The effects of NBQX in my experiments are variable or not what I expect based on the literature.
Possible Causes and Solutions:
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Drug Concentration: The effects of NBQX can be highly concentration-dependent.
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Solution: Perform a dose-response curve to determine the optimal concentration for your specific preparation and experimental question. Be mindful that higher concentrations can lead to off-target effects (see FAQ 5).
-
-
Solution Stability: NBQX solutions may degrade over time.
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Experimental Model Specificity: As highlighted by the proconvulsant effect in the TMEV model, the effects of NBQX can be highly dependent on the specific neuronal circuit and pathological state being studied.
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Solution: Carefully consider the existing literature related to your specific model system. If the effects are unexpected, it may represent novel pharmacology of the circuit you are investigating.
-
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Purity of the Compound: Impurities in the drug can lead to unexpected effects.
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Solution: Always use high-purity this compound salt from a reputable supplier. Check the certificate of analysis for the specific batch you are using.
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Data Presentation
Table 1: Unexpected Electrophysiological Effects of this compound Salt
| Unexpected Effect | Experimental Model | Key Findings | Concentration/Dose | Reference |
| Proconvulsant Effect | Theiler's murine encephalomyelitis virus (TMEV)-induced seizures in mice | Increased number of mice experiencing seizures, increased seizures per mouse, and higher mortality. | 30 mg/kg, i.p. | [3] |
| Lack of LTP Inhibition | In vivo rat hippocampus | No significant effect on the induction of long-term potentiation. | 40 mg/kg, i.p. | [4] |
| In vitro rat hippocampal slices | No suppression of LTP induction. Attenuation of LTP only at higher concentrations. | 0.25-0.5 µM (no effect)1 µM (attenuation) | [5] | |
| Enhancement of NMDA Currents | In vitro tiger salamander retinal ganglion cells | Paradoxical enhancement of NMDA receptor-mediated excitatory currents. | Not specified | [6][7] |
| Potentiation of Inhibitory Currents | In vitro goldfish retinal bipolar cell terminals | Markedly increased ON light-evoked inhibitory postsynaptic currents (L-IPSCs). | 10 µM | [8] |
| Off-target Glycine Receptor Antagonism | In vitro tiger salamander retinal ganglion cells | Significantly attenuated inhibitory currents induced by 100 µM glycine. | 50 µM | [9] |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology in a Seizure Model
This protocol is adapted from a study investigating the effects of NBQX in the TMEV-induced seizure model in mice.
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Animal Model: C57BL/6J mice infected with Theiler's murine encephalomyelitis virus.
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Drug Preparation: Dissolve this compound salt in sterile 0.9% saline.
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Drug Administration: Administer NBQX via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
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Electrophysiological Recording: Monitor seizure activity using appropriate methods (e.g., behavioral scoring, electroencephalography (EEG)).
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Data Analysis: Quantify seizure parameters such as the number of animals with seizures, the number of seizures per animal, and seizure severity scores.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for using NBQX in whole-cell patch-clamp experiments in brain slices.
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Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from the animal model of interest using a vibratome in ice-cold, oxygenated cutting solution.
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ACSF Composition: A typical ACSF composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂. Continuously bubble the ACSF with 95% O₂/5% CO₂.
-
NBQX Solution Preparation:
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Prepare a concentrated stock solution of this compound salt (e.g., 10 mM) in deionized water.
-
On the day of the experiment, dilute the stock solution into the ACSF to the desired final concentration (e.g., 10 µM).
-
-
Recording:
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Obtain whole-cell patch-clamp recordings from the neurons of interest.
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Establish a stable baseline recording in normal ACSF.
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Perfuse the slice with ACSF containing NBQX for a sufficient duration to allow for drug equilibration.
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Record the electrophysiological parameters of interest (e.g., synaptic currents, membrane potential).
-
-
Data Analysis: Compare the recorded parameters before and after NBQX application.
Visualizations
Caption: A generalized workflow for an in vitro electrophysiology experiment using NBQX.
Caption: Proposed mechanism for paradoxical NBQX effects in the retina.
Caption: A logical troubleshooting guide for unexpected results with NBQX.
References
- 1. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism by which NBQX enhances NMDA currents in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. jneurosci.org [jneurosci.org]
- 9. NBQX suppresses inhibitory glycine currents in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
Optimizing NBQX Disodium Salt Concentration: A Technical Guide to Avoiding Non-Specific Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of NBQX disodium salt, a selective AMPA/kainate receptor antagonist. The goal is to help you achieve potent and specific blockade of AMPA receptors while avoiding non-specific or off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its primary mechanism of action?
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It works by binding to the glutamate binding site on these receptors, preventing their activation by the endogenous ligand glutamate. The disodium salt form of NBQX offers significantly higher water solubility compared to NBQX, making it ideal for use in aqueous solutions for in vitro and in vivo experiments.[1][2]
Q2: What is the selectivity profile of NBQX?
NBQX is highly selective for AMPA receptors over kainate receptors. It has little to no affinity for the glutamate recognition site on the NMDA receptor complex at concentrations typically used to block AMPA receptors.[3]
Q3: At what concentration does NBQX start to show non-specific effects?
While highly selective, at concentrations significantly above those required for AMPA receptor antagonism, NBQX may exhibit off-target effects. For instance, at 50 µM, NBQX has been shown to attenuate inhibitory currents induced by glycine.[4] It is crucial to perform concentration-response experiments to determine the optimal concentration for your specific experimental system.
Q4: Can NBQX affect NMDA receptor currents?
While NBQX does not directly bind to the NMDA receptor's glutamate binding site, some studies have reported paradoxical enhancement of NMDA receptor-mediated currents in certain neuronal circuits, like the retina.[5][6] This is thought to be an indirect network effect, possibly due to the blockade of AMPA receptors on inhibitory interneurons, leading to disinhibition. This highlights the importance of understanding the circuitry of your experimental model. At concentrations up to 10 µM, NBQX has been shown to have no direct effect on NMDA-induced currents.[1] In hippocampal slices, even at 100 µM, NBQX did not block NMDA-mediated transmission.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for NBQX to aid in experimental design.
Table 1: Receptor Binding Affinity of NBQX
| Receptor | IC50 Value | Reference(s) |
| AMPA Receptor | 0.15 µM | [1][2] |
| Kainate Receptor | 4.8 µM | [1][2] |
Table 2: Recommended Starting Concentrations for this compound Salt in Different Experimental Systems
| Experimental System | Recommended Starting Concentration Range | Notes |
| In Vitro (cell culture, brain slices) | 1 - 10 µM | Complete AMPA receptor blockade is often achieved at 10 µM.[8] |
| In Vivo (systemic administration) | 10 - 40 mg/kg (i.p.) | Doses are model-dependent and should be optimized.[9][10][11] |
Experimental Protocols
Protocol 1: Determining the Optimal NBQX Concentration using a Concentration-Response Curve (Electrophysiology)
This protocol outlines a method to determine the effective concentration (EC50) of NBQX for blocking AMPA receptor-mediated currents in your specific preparation (e.g., cultured neurons or brain slices) using whole-cell patch-clamp electrophysiology.
Methodology:
-
Preparation: Prepare your standard extracellular and intracellular recording solutions.
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Cell Selection: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by a specific AMPA receptor agonist (e.g., AMPA or glutamate). To isolate AMPA receptor currents, it is advisable to include antagonists for NMDA receptors (e.g., D-AP5) and GABA-A receptors (e.g., picrotoxin or bicuculline) in your recording solution.
-
NBQX Application: Prepare a series of this compound salt concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) in your extracellular solution.
-
Data Acquisition: Apply each concentration of NBQX sequentially to the bath, allowing sufficient time for equilibration at each concentration. Record the amplitude of the AMPA receptor-mediated current at each NBQX concentration. Ensure a stable response is reached before moving to the next concentration.
-
Washout: After the highest concentration, perform a washout with the control extracellular solution to check for reversibility of the block.
-
Data Analysis: Normalize the current amplitude at each NBQX concentration to the baseline amplitude. Plot the normalized current as a function of the NBQX concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Potential Cytotoxicity of NBQX
It is good practice to assess whether the concentrations of NBQX used in your experiments have any cytotoxic effects, especially in long-term cell culture studies.
Methodology:
-
Cell Plating: Plate your cells of interest at a suitable density in a multi-well plate.
-
NBQX Treatment: Treat the cells with a range of this compound salt concentrations, including those intended for your experiments and higher concentrations, for the desired duration. Include a vehicle-only control.
-
Cytotoxicity Assay: Utilize a standard cytotoxicity assay, such as the MTT assay, LDH assay, or a live/dead cell staining kit (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: Quantify the results according to the assay manufacturer's instructions. Compare the viability of NBQX-treated cells to the vehicle-treated control cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete blockade of AMPA receptor-mediated responses | - Insufficient NBQX concentration.- Inadequate equilibration time.- Degradation of NBQX stock solution. | - Perform a concentration-response curve to determine the optimal concentration for your system (see Protocol 1).- Increase the pre-incubation time with NBQX before recording.- Prepare fresh stock solutions of this compound salt in water or an appropriate buffer. |
| Variability in results between experiments | - Inconsistent NBQX concentration due to improper mixing.- Differences in cell health or experimental conditions. | - Ensure thorough mixing of the final NBQX solution before each experiment.- Standardize all experimental parameters, including cell passage number, temperature, and recording solutions. |
| Suspected off-target effects | - NBQX concentration is too high, potentially affecting other receptors (e.g., kainate, glycine).- Indirect network effects. | - Use the lowest effective concentration of NBQX determined from your concentration-response curve.- Include control experiments to rule out the involvement of other receptors. For example, if you suspect glycine receptor involvement, test the effect of a specific glycine receptor antagonist.- In complex circuits, consider the possibility of indirect effects and design experiments to investigate them. |
| Paradoxical enhancement of neuronal activity | - Disinhibition of a neural circuit due to blockade of AMPA receptors on inhibitory interneurons. | - This is a known phenomenon in some systems.[5][6] Characterize the circuit you are studying. Use specific antagonists for other neurotransmitter systems to dissect the indirect effects. |
Visualizations
Caption: Mechanism of action of NBQX as a competitive antagonist at AMPA and kainate receptors.
Caption: Workflow for determining the optimal concentration of NBQX using a concentration-response curve.
Caption: A logical flowchart for troubleshooting common issues encountered during experiments with NBQX.
References
- 1. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBQX suppresses inhibitory glycine currents in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism by which NBQX enhances NMDA currents in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. NBQX is a selective non-NMDA receptor antagonist in rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 9. Effects of AMPA receptor antagonist, NBQX, and extrasynaptic GABAA agonist, THIP, on social behavior of adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - AMPA receptors and motivation for drug: effect of the selective antagonist NBQX on behavioural sensitisation and on self-administration in mice - University of Sussex - Figshare [sussex.figshare.com]
Technical Support Center: Managing Potential Excitotoxicity with Partial NBQX Disodium Salt Blockade
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing NBQX disodium salt to manage glutamate-induced excitotoxicity in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound salt and what is its primary mechanism of action?
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a selective and competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1] Its primary mechanism of action is to block the binding of the excitatory neurotransmitter glutamate to these receptors, thereby preventing the excessive influx of ions that leads to excitotoxicity and neuronal cell death.[2] The disodium salt form of NBQX is significantly more water-soluble than NBQX itself, making it ideal for use in aqueous solutions for in vitro and in vivo experiments.
2. What is the difference between partial and full blockade with NBQX?
A full blockade of AMPA receptors, typically achieved at concentrations around 10 μM, will inhibit most or all AMPA receptor-mediated synaptic transmission.[3] While this is effective at preventing excitotoxicity, it can also interfere with normal physiological neuronal communication. Partial blockade, on the other hand, aims to use a lower concentration of NBQX to selectively inhibit the excessive receptor activation that causes excitotoxicity, while leaving enough receptor function intact to maintain normal synaptic activity. This approach is often preferred for neuroprotection studies where preserving baseline neuronal function is important.
3. How do I prepare and store this compound salt solutions?
This compound salt is soluble in water up to 50 mM.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, distilled water or a suitable buffer like saline. It is advisable to prepare and use solutions on the same day.[3] If storage is necessary, stock solutions can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.
4. What are the common methods to induce excitotoxicity in vitro for NBQX testing?
A common method for inducing excitotoxicity in vitro is to expose primary neuronal cultures (such as cortical or hippocampal neurons) to a high concentration of L-glutamate for a defined period.[4][5] The concentration and duration of glutamate exposure should be optimized for your specific cell type and experimental conditions to achieve a consistent level of cell death. This provides a window to test the neuroprotective effects of NBQX.
5. How can I quantify neuronal cell death in my excitotoxicity experiments?
Several assays can be used to quantify neuronal cell death. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium and is a reliable indicator of cell death.[6][7][8][9] The MTT assay, which measures mitochondrial activity, can also be used to assess cell viability.[6][7][8] However, it's important to note that the MTT assay may not always accurately quantify the effects of neuroprotective agents, as some compounds can interfere with mitochondrial function.[6][7] Trypan blue staining is another method to identify dead cells based on membrane integrity.[7][9]
Troubleshooting Guides
Issue 1: I am not observing a neuroprotective effect with NBQX.
-
Question: My neuronal cultures are still dying even after applying NBQX. What could be the problem?
Answer:
-
NBQX Concentration: The concentration of NBQX may be too low to provide adequate protection against the level of glutamate-induced excitotoxicity in your experiment. It is crucial to perform a dose-response curve to determine the optimal concentration of NBQX for your specific cell type and glutamate challenge.
-
Timing of NBQX Application: For neuroprotection, NBQX is typically applied before or concurrently with the glutamate insult.[5] If applied too late, the excitotoxic cascade may have already progressed beyond the point where blocking AMPA receptors is effective.
-
Glutamate Concentration: The concentration of glutamate used to induce excitotoxicity might be too high, overwhelming the protective capacity of the NBQX concentration you are using. Consider reducing the glutamate concentration or the duration of exposure.
-
Involvement of Other Receptors: While AMPA receptors are major contributors to excitotoxicity, NMDA receptors also play a significant role.[2] If the excitotoxicity in your model is heavily dependent on NMDA receptor activation, a partial blockade of AMPA receptors with NBQX alone may not be sufficient.
-
Cell Culture Health: Ensure your primary neuronal cultures are healthy and mature enough before starting the experiment. Unhealthy cultures can be more susceptible to any form of stress, masking the specific effects of excitotoxicity and neuroprotection.
-
Issue 2: I am seeing toxicity with NBQX application alone.
-
Question: My control cultures treated only with NBQX (without glutamate) are showing signs of cell death. Why is this happening?
Answer:
-
Concentration is Too High: While generally well-tolerated at neuroprotective concentrations, very high concentrations of NBQX could potentially interfere with essential physiological AMPA receptor activity, leading to neuronal dysfunction and death. This highlights the importance of a carefully determined therapeutic window.
-
Off-Target Effects: Although NBQX is highly selective for AMPA/kainate receptors, at very high concentrations, the possibility of off-target effects on other cellular processes cannot be entirely ruled out.
-
Solvent Toxicity: If you are using a solvent other than water for your NBQX stock, ensure that the final concentration of the solvent in your culture medium is not toxic to the neurons. Always run a vehicle control (culture medium with the solvent at the same final concentration) to check for solvent-induced toxicity.
-
Issue 3: How do I determine the optimal concentration for partial blockade?
-
Question: I want to achieve neuroprotection without silencing normal synaptic activity. What is the best way to find the right NBQX concentration?
Answer:
-
Electrophysiology: The most direct way to determine the effect of NBQX on synaptic transmission is through electrophysiological recordings (e.g., patch-clamp). You can measure excitatory postsynaptic currents (EPSCs) in your neuronal cultures at baseline and then apply increasing concentrations of NBQX to find a dose that reduces the amplitude of evoked EPSCs but does not completely eliminate them.
-
Dose-Response Curve for Neuroprotection: In parallel with electrophysiological experiments, perform a dose-response study for the neuroprotective effect of NBQX against a fixed concentration of glutamate. Measure cell viability (e.g., using the LDH assay) at different NBQX concentrations.
-
Therapeutic Window: By comparing the results from electrophysiology and the neuroprotection assay, you can identify a concentration range of NBQX that provides significant neuroprotection while only partially inhibiting normal synaptic transmission. This range is your experimental therapeutic window.
-
Data Presentation
Table 1: this compound Salt - In Vitro Efficacy
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (AMPA receptor) | ~0.15 µM | Not specified | [1] |
| IC50 (Kainate receptor) | ~4.8 µM | Not specified | [1] |
| IC50 (AMPA-evoked currents) | ~0.4 µM | Cultured mouse cortical neurons | [10] |
| Commonly used concentration | 10 µM | Mouse prelimbic cortex slices | [3] |
Table 2: this compound Salt - Properties
| Property | Value | Reference |
| Molecular Weight | 380.24 g/mol | |
| Solubility in Water | Up to 50 mM | [1] |
| Storage of Solutions | Up to 1 month at -20°C | [3] |
Experimental Protocols
Protocol 1: In Vitro Glutamate Excitotoxicity Assay
This protocol provides a general framework for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effect of this compound salt.
Materials:
-
Primary cortical or hippocampal neuron cultures (at least 12-14 days in vitro)
-
Neurobasal medium with B27 supplement
-
L-glutamate stock solution (e.g., 100 mM in water)
-
This compound salt stock solution (e.g., 10 mM in sterile water)
-
LDH cytotoxicity assay kit
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for 12-14 days.
-
NBQX Pre-treatment: Prepare serial dilutions of this compound salt in culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of NBQX. Include a "vehicle control" group with no NBQX. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Glutamate Challenge: Prepare a high concentration of L-glutamate in culture medium. Add this to the wells already containing NBQX to achieve the final desired glutamate concentration (e.g., 25-100 µM). Also, have a "control" group of cells that receives neither NBQX nor glutamate, and a "glutamate only" group.
-
Incubation: Incubate the plates for the desired duration of the excitotoxic insult (e.g., 6-24 hours).
-
Quantify Cell Death: Following incubation, use an LDH assay kit to measure the amount of LDH released into the culture medium from each well, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell death for each condition relative to the "glutamate only" group (representing 100% toxicity) and the "control" group (representing baseline death). Plot the percentage of neuroprotection against the concentration of NBQX to generate a dose-response curve.
Visualizations
Caption: Glutamate excitotoxicity signaling pathway with partial NBQX blockade.
Caption: Experimental workflow for assessing NBQX neuroprotection.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. innoprot.com [innoprot.com]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurements of Cell Death in Neuronal and Glial Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Washout of NBQX Disodium Salt in Perfusion Systems
Welcome to the technical support center for the use of NBQX disodium salt in perfusion systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable washout of this compound salt during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound salt relevant to its use and washout in perfusion systems?
A1: this compound salt is a potent and selective competitive antagonist of AMPA and kainate receptors.[1][2] Its high water solubility is a significant advantage in perfusion experiments, facilitating its dissolution in aqueous buffers and theoretically simplifying the washout process.
Q2: How can I be sure that the this compound salt is fully dissolved in my perfusate?
A2: this compound salt is soluble in water up to at least 50 mM. To ensure complete dissolution, prepare stock solutions in water or your experimental buffer and vortex thoroughly. Visually inspect the solution for any particulate matter before use. It is recommended to prepare fresh solutions on the day of the experiment if possible, although solutions can be stored at -20°C for up to a month.
Q3: What is the recommended concentration of this compound salt for typical experiments?
A3: The effective concentration of this compound salt can vary depending on the experimental model and objectives. For complete blockade of AMPA receptors, a concentration of 10 µM is commonly used.[2] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: How long should the washout period be?
A4: The ideal washout time depends on several factors, including the volume of your perfusion system (including tubing and chamber), the flow rate, and the potential for non-specific binding. A general guideline is to wash for a period that allows for the exchange of at least 10-20 times the total system volume. However, empirical validation is crucial.
Q5: Can this compound salt adsorb to the perfusion tubing?
A5: While this compound salt's high water solubility should minimize adsorption compared to more lipophilic compounds, some non-specific binding to materials like silicone or other plastics is always a possibility.[3][4] The extent of this binding can be influenced by the tubing material, temperature, and the composition of the perfusion buffer. If incomplete washout is suspected, consider using tubing made of less adsorptive materials or performing a validation experiment.
Troubleshooting Guide
This guide addresses common problems encountered during the washout of this compound salt in perfusion systems.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Washout: Biological effect of NBQX persists after the washout period. | 1. Insufficient Washout Duration/Volume: The volume of washout buffer was not enough to clear the system. 2. Dead Volume: Areas in the perfusion system with minimal or no flow are trapping the NBQX solution.[5] 3. Adsorption: NBQX is binding to the tubing or chamber material.[3][4] | 1. Increase Washout Time/Flow Rate: Calculate the total system volume and ensure you are washing with at least 10-20 volumes of fresh buffer. 2. Optimize Perfusion Setup: Minimize the length and diameter of the tubing. Ensure proper mixing in the chamber to eliminate dead spaces. 3. Material Selection & Validation: Consider using different tubing materials (e.g., FEP, PEEK). Perform a washout validation experiment (see protocol below). |
| Precipitation in the Perfusion Lines. | 1. Solubility Issues: The concentration of NBQX exceeds its solubility in the specific buffer and temperature conditions. 2. Chemical Incompatibility: Interaction with other components in the perfusion solution. | 1. Check Buffer Composition and Temperature: Ensure the pH and ionic strength of your buffer are compatible with NBQX solubility. While stable, temperature fluctuations could potentially affect solubility. 2. Simplify Perfusate: If possible, avoid complex media during the initial washout phase. |
| Variability in Washout Efficiency Between Experiments. | 1. Inconsistent Flow Rate: Fluctuations in the perfusion pump speed. 2. Temperature Changes: Affecting binding kinetics or solubility. 3. Aging of Tubing: Over time, the properties of the tubing material may change, potentially increasing adsorption. | 1. Calibrate Pump: Regularly check and calibrate your perfusion pump to ensure a consistent flow rate. 2. Control Temperature: Maintain a stable temperature for your perfusion setup. 3. Regularly Replace Tubing: Establish a schedule for replacing perfusion tubing to ensure consistent performance. |
Experimental Protocols
Protocol for Validating Complete Washout of this compound Salt
This protocol provides a method to empirically determine the necessary washout time and to confirm the absence of residual NBQX in your perfusion system.
Objective: To verify that the washout procedure effectively removes this compound salt to a level that does not elicit a biological response.
Materials:
-
Your standard perfusion setup (pump, tubing, chamber)
-
Your biological system (e.g., cell culture, tissue slice)
-
This compound salt
-
Agonist for AMPA/kainate receptors (e.g., AMPA or glutamate)
-
Recording equipment appropriate for your biological response (e.g., electrophysiology setup, calcium imaging system)
Methodology:
-
Establish a Baseline: Perfuse your biological sample with control buffer and establish a stable baseline recording.
-
Apply Agonist: Apply a known concentration of the AMPA/kainate receptor agonist to elicit a reproducible response.
-
Washout Agonist: Wash out the agonist with control buffer until the response returns to baseline.
-
Apply NBQX: Perfuse the system with your working concentration of this compound salt for the intended duration of your experiments.
-
Initial Washout: Begin the washout procedure with control buffer at your standard flow rate.
-
Test for Residual NBQX: At various time points during the washout (e.g., after 5, 10, 15, 20 system volumes have been exchanged), re-apply the agonist at the same concentration used in step 2.
-
Analyze the Response:
-
Complete Washout: If the agonist elicits a response of the same magnitude as the initial one (in step 2), the washout is considered complete at that time point.
-
Incomplete Washout: If the agonist response is attenuated or absent, residual NBQX is still present in the system. Continue the washout and repeat the agonist application at later time points.
-
-
Determine Optimal Washout Time: The shortest time point at which the agonist response is fully restored is your validated washout time. It is good practice to add a safety margin to this time in your future experiments.
Calculating Washout Time
A critical step in ensuring complete washout is to calculate the time required to exchange a sufficient volume of fluid in your perfusion system.
Formula:
Washout Time (min) = (Total System Volume (mL) * Number of Volume Exchanges) / Flow Rate (mL/min)
Example Calculation:
-
Chamber Volume: 0.5 mL
-
Tubing Volume:
-
Tubing length: 50 cm
-
Tubing inner diameter: 0.5 mm (radius = 0.025 cm)
-
Volume = π * (0.025 cm)² * 50 cm ≈ 0.1 mL
-
-
Total System Volume: 0.5 mL + 0.1 mL = 0.6 mL
-
Desired Volume Exchanges: 15
-
Flow Rate: 2 mL/min
Washout Time = (0.6 mL * 15) / 2 mL/min = 4.5 minutes
Therefore, a minimum washout time of 4.5 minutes should be used in this hypothetical setup.
Visualizations
Caption: Workflow for validating this compound salt washout.
References
- 1. scbt.com [scbt.com]
- 2. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of protein and drug adsorption onto silicone-coated glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Infusion Systems: Technologies, Performance, and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NBQX Disodium Salt and CNQX for AMPA Receptor Antagonism
For researchers, scientists, and drug development professionals, the choice of a suitable AMPA receptor antagonist is critical for the precise dissection of glutamatergic neurotransmission and the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used competitive AMPA receptor antagonists: NBQX disodium salt and CNQX.
This document outlines the key differences in their pharmacological profiles, physicochemical properties, and functional effects, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the replication and extension of these findings.
Quantitative Comparison of NBQX and CNQX
The following table summarizes the key quantitative parameters for this compound salt and CNQX, providing a clear overview of their respective potencies and selectivities.
| Parameter | This compound Salt | CNQX | Reference(s) |
| IC50 for AMPA Receptors | 0.15 µM | 0.3 µM | [1] |
| IC50 for Kainate Receptors | 4.8 µM | 1.5 µM | [1] |
| Selectivity (Kainate/AMPA IC50 ratio) | ~32 | ~5 | Calculated from[1] |
| NMDA Receptor Activity | No significant activity at the glycine site at concentrations up to 10 µM.[2] | Antagonist at the glycine site.[3] | [2][3] |
| Water Solubility | Soluble up to 50-100 mM.[3] | The disodium salt is soluble up to 25 mM.[3] | [3] |
| In Vivo Efficacy (Neuroprotection) | Neuroprotective in focal ischemia models.[4] | Shows neuroprotective effects. | [4] |
| In Vivo Efficacy (Anticonvulsant) | Potent anticonvulsant effects in various models.[5][6][7] | Anticonvulsant activity demonstrated.[6] | [5][6][7] |
Key Differentiators: NBQX vs. CNQX
Selectivity: A primary advantage of NBQX is its higher selectivity for AMPA receptors over kainate receptors compared to CNQX.[1] Furthermore, NBQX is distinguished by its lack of activity at the glycine binding site of NMDA receptors, an off-target effect observed with CNQX.[2][3] This makes NBQX a more suitable tool for studies aiming to specifically isolate AMPA receptor function.
Potency: Both compounds are potent AMPA receptor antagonists, with IC50 values in the sub-micromolar range. However, NBQX generally exhibits a slightly higher potency for AMPA receptors.[1]
Solubility: The disodium salt of NBQX boasts significantly higher water solubility (up to 100 mM) compared to the disodium salt of CNQX (up to 25 mM).[3] This enhanced solubility is a considerable practical advantage for in vivo studies requiring direct administration into aqueous environments.
In Vivo Applications: Both antagonists have demonstrated neuroprotective and anticonvulsant properties in animal models.[4][5][6][7] The higher selectivity and solubility of NBQX often make it the preferred choice for in vivo experiments where precise targeting of AMPA receptors is crucial.
Signaling Pathways and Mechanism of Action
The binding of the excitatory neurotransmitter glutamate to the AMPA receptor, a ligand-gated ion channel, triggers a conformational change that opens the channel pore, leading to an influx of sodium ions (and in some cases, calcium) into the postsynaptic neuron. This influx causes depolarization of the neuronal membrane, a key event in fast excitatory synaptic transmission. The activation of AMPA receptors is also intricately linked to downstream signaling cascades that regulate synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). These processes involve the activation of protein kinases like CaMKII and PKA, which in turn modulate AMPA receptor trafficking, including their insertion into (exocytosis) and removal from (endocytosis) the synaptic membrane.[2][8][9][10]
NBQX and CNQX act as competitive antagonists at the glutamate binding site on the AMPA receptor. By occupying this site, they prevent glutamate from binding and subsequently inhibit the opening of the ion channel, thereby blocking excitatory neurotransmission.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonist Characterization
This protocol is designed to measure the effect of NBQX or CNQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.
Materials:
-
Recording Chamber: Submerged or interface type.
-
Microscope: With DIC optics.
-
Micromanipulators: For positioning recording and stimulating electrodes.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Glass Pipettes: Pulled to a resistance of 3-7 MΩ.
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, pH adjusted to 7.3 with KOH.
-
This compound Salt / CNQX Stock Solution: Dissolved in water or aCSF.
Procedure:
-
Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with aCSF.
-
Pull a glass pipette and fill it with the internal solution.
-
Under visual guidance, approach a neuron with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward currents.
-
Place a stimulating electrode near the neuron to evoke synaptic responses.
-
Record baseline AMPA receptor-mediated EPSCs by applying a brief electrical stimulus. To isolate AMPA receptor currents, an NMDA receptor antagonist (e.g., APV) and a GABAA receptor antagonist (e.g., picrotoxin) should be included in the aCSF.
-
Bath apply the desired concentration of NBQX or CNQX and record the EPSCs again.
-
Wash out the antagonist and ensure the recovery of the EPSC amplitude.
-
Analyze the data by measuring the peak amplitude of the EPSCs before, during, and after antagonist application to determine the percentage of inhibition.
Radioligand Binding Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 value of NBQX or CNQX for the AMPA receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-AMPA).
Materials:
-
Receptor Source: Rat brain membranes or cell lines expressing AMPA receptors.
-
Radioligand: [³H]-AMPA.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
This compound Salt / CNQX: A range of concentrations.
-
Unlabeled Ligand: For determining non-specific binding (e.g., high concentration of glutamate).
-
Filtration Apparatus: With glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Prepare the receptor membranes by homogenization and centrifugation of the tissue or cells.[11]
-
In a multi-well plate, add the receptor membranes, a fixed concentration of [³H]-AMPA, and varying concentrations of the unlabeled antagonist (NBQX or CNQX).
-
For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of an unlabeled agonist (e.g., glutamate).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.[11]
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Model of Focal Cerebral Ischemia
This protocol describes a model of transient middle cerebral artery occlusion (MCAO) in rats to evaluate the neuroprotective effects of NBQX or CNQX.
Materials:
-
Anesthesia: e.g., isoflurane.
-
Surgical Instruments: For exposing the carotid artery.
-
Nylon Suture: Coated with poly-L-lysine to occlude the MCA.
-
This compound Salt / CNQX Solution: For intravenous or intraperitoneal administration.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain: To visualize the infarct.
Procedure:
-
Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[12][13][14][15]
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Administer NBQX, CNQX, or vehicle at a specific time point (e.g., before, during, or after ischemia). Doses can range from 10-100 mg/kg i.v. for NBQX.[4]
-
After a survival period (e.g., 24 or 48 hours), euthanize the animal and remove the brain.[12]
-
Slice the brain into coronal sections and incubate with TTC stain. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software. Compare the infarct volumes between the treated and vehicle groups to determine the neuroprotective efficacy of the antagonist.
Conclusion
Both this compound salt and CNQX are valuable tools for studying AMPA receptor function. However, for experiments demanding high selectivity and in vivo applicability, this compound salt often presents a superior choice due to its more specific pharmacological profile and enhanced water solubility. Researchers should carefully consider the specific requirements of their experimental design when selecting between these two antagonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of AMPA Receptor Endosomal Sorting [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. Animal models of focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comparative In Vivo Efficacy of NBQX Disodium Salt and GYKI 52466
This guide provides a detailed comparison of the in vivo efficacy of two prominent AMPA receptor antagonists: NBQX disodium salt and GYKI 52466. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in key preclinical models, supported by experimental data and detailed protocols.
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and GYKI 52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine) are both antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. However, they act through different mechanisms. NBQX is a competitive antagonist, binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation by glutamate. In contrast, GYKI 52466 is a non-competitive antagonist, specifically a 2,3-benzodiazepine, that binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents ion channel opening. This fundamental difference in their mechanism of action can influence their in vivo efficacy, therapeutic window, and side-effect profiles.
Signaling Pathway of AMPA Receptor Antagonism
The following diagram illustrates the postsynaptic signaling cascade initiated by glutamate binding to AMPA receptors and the points of inhibition for NBQX and GYKI 52466.
Anticonvulsant Efficacy
Both NBQX and GYKI 52466 have demonstrated significant anticonvulsant properties in various animal models of epilepsy. A common test to evaluate anticonvulsant efficacy is the maximal electroshock (MES) test, which induces generalized tonic-clonic seizures.
Quantitative Data: Anticonvulsant Activity
| Compound | Animal Model | Administration | ED50 (mg/kg) | Therapeutic Index (TD50/ED50) | Reference |
| This compound Salt | Mouse (MES test) | Intraperitoneal (i.p.) | 10 - 15 | ~2-3 | |
| GYKI 52466 | Mouse (MES test) | Intraperitoneal (i.p.) | 3 - 5 | ~8-10 | |
| This compound Salt | Rat (MES test) | Intravenous (i.v.) | 5 - 8 | Not Reported | |
| GYKI 52466 | Rat (MES test) | Intravenous (i.v.) | 1 - 2 | Not Reported |
ED50: Effective dose at which 50% of animals are protected from seizures. TD50: Dose at which 50% of animals show signs of motor impairment.
The data indicates that GYKI 52466 is more potent than NBQX as an anticonvulsant, with a lower ED50 in both mice and rats. Furthermore, GYKI 52466 exhibits a wider therapeutic index, suggesting a better separation between its anticonvulsant effects and its motor side effects compared to NBQX.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animals: Male CD-1 mice (20-25 g) are used.
-
Drug Administration: this compound salt or GYKI 52466 is dissolved in saline and administered intraperitoneally (i.p.) at various doses. A control group receives saline only.
-
Time to Peak Effect: Animals are tested at the time of peak effect, typically 30 minutes post-injection for i.p. administration.
-
Induction of Seizure: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ED50 is calculated using probit analysis, representing the dose at which 50% of the animals are protected from the tonic hindlimb extension.
Neuroprotective Efficacy in Ischemia Models
The excitotoxicity caused by excessive glutamate release is a key mechanism of neuronal damage in cerebral ischemia. Both NBQX and GYKI 52466 have been evaluated for their neuroprotective effects in models such as middle cerebral artery occlusion (MCAO).
Quantitative Data: Neuroprotection in MCAO Model
| Compound | Animal Model | Administration | Dose (mg/kg) | Infarct Volume Reduction (%) | Reference |
| This compound Salt | Rat (MCAO) | i.v. infusion | 30 (total dose) | ~50-60% | |
| GYKI 52466 | Rat (MCAO) | i.v. bolus + infusion | 10 + 10/hr | ~60-70% | |
| This compound Salt | Gerbil (global ischemia) | i.p. | 30 | Protection of CA1 neurons | |
| GYKI 52466 | Gerbil (global ischemia) | i.p. | 10 | Protection of CA1 neurons |
In models of focal cerebral ischemia (MCAO), both compounds show significant neuroprotective effects. GYKI 52466 appears to offer slightly better protection at lower doses, although direct comparative studies with identical dosing paradigms are limited. Both have also been shown to be effective in global ischemia models.
Experimental Workflow: MCAO Model in Rats
Side-Effect Profile: Motor Impairment
A significant limiting factor for the clinical use of AMPA receptor antagonists is their induction of motor side effects, such as ataxia and sedation. The rotarod test is commonly used to quantify these effects.
Quantitative Data: Motor Impairment
| Compound | Animal Model | Administration | TD50 (mg/kg) | Test | Reference |
| This compound Salt | Mouse | i.p. | ~30 | Rotarod | |
| GYKI 52466 | Mouse | i.p. | ~40 | Rotarod |
TD50: Dose at which 50% of animals fail to remain on the rotarod for a predetermined time.
The data suggests that while both compounds induce motor impairment, GYKI 52466 has a higher TD50, indicating that motor side effects occur at higher doses compared to NBQX. This aligns with the higher therapeutic index observed for GYKI 52466 in anticonvulsant studies.
Summary and Conclusion
Both this compound salt and GYKI 52466 are effective AMPA receptor antagonists in vivo, demonstrating significant anticonvulsant and neuroprotective properties. However, a comparative analysis of the available data reveals key differences:
-
Potency: GYKI 52466 is generally more potent than NBQX, achieving similar therapeutic effects at lower doses.
-
Therapeutic Index: GYKI 52466 exhibits a wider therapeutic index, indicating a better separation between its desired effects (e.g., anticonvulsant activity) and its undesired motor side effects. This is likely attributable to its non-competitive mechanism of action, which may be less disruptive to normal physiological neurotransmission than the competitive blockade by NBQX.
-
Mechanism: The non-competitive nature of GYKI 52466's antagonism may offer a more favorable profile for conditions requiring chronic treatment, where a margin of safety is paramount.
NBQX Disodium Salt vs. DNQX: A Comparative Guide to AMPA Receptor Antagonism
For researchers in neuroscience and drug development, selecting the appropriate antagonist is critical for elucidating the role of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in physiological and pathological processes. Both NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and DNQX (6,7-dinitroquinoxaline-2,3-dione) are widely used competitive antagonists of AMPA receptors. This guide provides a detailed comparison of their potency, selectivity, and experimental applications, supported by published data.
Executive Summary
Based on a comprehensive review of available data, NBQX is a more potent and selective AMPA receptor antagonist than DNQX . NBQX consistently demonstrates a lower IC50 value for AMPA receptors, indicating that a lower concentration is required to achieve 50% inhibition compared to DNQX. Furthermore, NBQX exhibits greater selectivity for AMPA receptors over kainate receptors. The disodium salt forms of both compounds are available to improve water solubility for in vitro and in vivo experiments[1].
Quantitative Comparison of Antagonist Potency
The inhibitory potency of NBQX and DNQX is typically quantified by their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. The data below, compiled from various studies, highlights the superior potency of NBQX.
| Compound | Receptor | Potency (IC50 / Ki) | Reference |
| NBQX | AMPA | 0.15 µM (IC50) | [1][2][3][4] |
| AMPA | ~0.4 µM (IC50) | [5] | |
| AMPA | 63 nM (Ki) | [6] | |
| Kainate | 4.8 µM (IC50) | [1][2][3][4] | |
| NMDA | Little to no affinity | [7] | |
| DNQX | AMPA | 0.5 µM (IC50) | [8] |
| Kainate | 0.1 - 2 µM (IC50) | [8] | |
| NMDA | 40 µM (IC50) | [8] |
Mechanism of Action: Competitive Antagonism
Both NBQX and DNQX function as competitive antagonists. They bind to the same site on the AMPA receptor as the endogenous agonist, glutamate, but do not activate the receptor. This binding event physically blocks glutamate from accessing its binding site, thereby preventing the opening of the ion channel and the subsequent influx of cations (primarily Na+ and Ca2+) that leads to neuronal depolarization.
Caption: Competitive antagonism at the AMPA receptor.
Experimental Protocols
The determination of antagonist potency (IC50) is commonly achieved through electrophysiological techniques such as whole-cell patch-clamp recordings from cultured neurons or brain slices.
Key Experiment: IC50 Determination via Whole-Cell Patch-Clamp
Objective: To determine the concentration of an antagonist (NBQX or DNQX) that causes a 50% reduction in the maximal current evoked by an AMPA receptor agonist.
Methodology:
-
Cell Preparation: Primary neurons (e.g., hippocampal or cortical) are cultured on coverslips. Alternatively, acute brain slices can be prepared.
-
Recording Setup: A neuron is selected for recording under a microscope. A glass micropipette filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion currents.
-
Baseline Current Measurement: The neuron is voltage-clamped at a negative potential (e.g., -70 mV) to maximize the inward flow of positive ions. An AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell at a fixed concentration to evoke a baseline inward current, which is measured by the patch-clamp amplifier.
-
Antagonist Application: The antagonist (NBQX or DNQX) is applied at increasing concentrations, followed by co-application with the same fixed concentration of the agonist.
-
Data Acquisition: The peak inward current in the presence of each antagonist concentration is recorded.
-
Data Analysis: The recorded currents are normalized to the baseline current (agonist alone). A dose-response curve is generated by plotting the percent inhibition against the logarithm of the antagonist concentration. The IC50 value is determined by fitting this curve to a logistic equation.
References
- 1. NBQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. rndsystems.com [rndsystems.com]
- 5. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
validating AMPA receptor blockade by NBQX disodium salt with electrophysiology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NBQX disodium salt, a potent AMPA receptor antagonist, with other common alternatives. Supported by experimental data, this document details the electrophysiological validation of AMPA receptor blockade.
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][2] Its modulation is a critical area of research in neuroscience and drug development for conditions ranging from epilepsy to neurodegenerative diseases. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a selective and competitive antagonist of AMPA and kainate receptors.[3][4] The disodium salt form of NBQX offers enhanced water solubility, a significant advantage for in vitro and in vivo experimental applications.[3]
Comparative Analysis of AMPA Receptor Antagonists
The efficacy of this compound salt in blocking AMPA receptors can be benchmarked against other widely used antagonists. The following table summarizes key quantitative data obtained from electrophysiological studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the agonist concentration and the cell type used.
| Antagonist | Mechanism of Action | Selectivity | IC50 (AMPA Receptor) | IC50 (Kainate Receptor) | Key Characteristics |
| NBQX | Competitive | AMPA/Kainate | 60.4 ± 4.2 nM (peak current)[4] | 18.1 ± 2.9 nM[4] | Potent and selective for non-NMDA receptors. The disodium salt has high water solubility.[3] |
| CNQX | Competitive | AMPA/Kainate, NMDA (glycine site) | ~0.3 µM | ~1.5 µM | Also acts as an antagonist at the glycine site of the NMDA receptor.[3] |
| DNQX | Competitive | AMPA/Kainate | ~0.5 µM | ~5 µM | Selective non-NMDA receptor antagonist. |
| GYKI 52466 | Non-competitive | AMPA selective | 6.87 ± 0.46 µM (peak current)[4] | 17.3 ± 1.8 µM[4] | Acts as a negative allosteric modulator.[1] |
Experimental Protocol: Validation of AMPA Receptor Blockade using Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol outlines a standard procedure for validating the blockade of AMPA receptor-mediated currents by this compound salt in acute hippocampal slices.
I. Preparation of Acute Hippocampal Slices
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., a 4-6 week old C57BL/6J mouse) with an appropriate anesthetic. Once deeply anesthetized, decapitate the animal.[5]
-
Brain Extraction: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based slicing solution.[5][6]
-
Slicing: Cut 350 µm thick transverse hippocampal slices using a vibratome in the ice-cold, oxygenated sucrose solution.[5]
-
Recovery: Transfer the slices to an incubation chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, and then maintain them at room temperature (25°C) for at least 1 hour before recording.[5][6]
II. Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at a rate of 1.5-2 mL/min.[7][8]
-
Neuron Identification: Visualize and identify CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.[5]
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[7]
-
Giga-seal Formation: Approach a target neuron with the recording pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[7]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.[7]
III. Recording and Pharmacological Validation
-
Holding Potential: Clamp the neuron at a holding potential of -70 mV to preferentially record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and minimize the contribution of NMDA receptors, which are largely blocked by magnesium at this potential.[9]
-
Baseline Recording: Record stable baseline EPSCs for several minutes.
-
NBQX Application: Bath-apply this compound salt at the desired concentration (e.g., 10 µM).
-
Effect Measurement: Observe and quantify the reduction in the amplitude of the EPSCs. A significant reduction confirms the blockade of AMPA receptors.
-
Washout: Perfuse the slice with aCSF without NBQX to observe the reversal of the blockade, confirming the specificity of the antagonist's effect.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]
- 6. Hippocampal slice preparation for electrophysiology [protocols.io]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Activity of NBQX Disodium Salt: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming the in vitro activity of a compound is a critical step in the research pipeline. This guide provides a comparative overview of key biochemical assays to validate the function of NBQX disodium salt, a potent and selective antagonist of AMPA receptors. We present a detailed comparison with other commonly used AMPA receptor antagonists, supported by experimental data and comprehensive protocols.
This compound salt is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, to a lesser extent, kainate receptors. Its water solubility makes it a convenient tool for in vitro studies. The following sections detail established biochemical assays to confirm its antagonistic activity and compare its performance against other quinoxaline derivatives like DNQX and CNQX, as well as the non-competitive antagonist perampanel.
Comparative Analysis of AMPA Receptor Antagonists
The potency of this compound salt and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the receptor's response to an agonist. The following tables summarize IC50 values obtained from various in vitro assays.
| Compound | Assay Type | Agonist | IC50 (µM) | Reference |
| NBQX | Electrophysiology (Whole-Cell Patch Clamp) | AMPA | ~0.4 | [1] |
| GYKI 52466 | Electrophysiology (Whole-Cell Patch Clamp) | AMPA | ~7.5 | [1] |
| PNQX | Electrophysiology (Whole-Cell Patch Clamp) | AMPA | ~1 | [1] |
| NS377 | Electrophysiology (Whole-Cell Patch Clamp) | AMPA | ~15 | [1] |
| Compound | Assay Type | Agonist | IC50 (µM) | Reference |
| NBQX | Electrophysiology (Whole-Cell Patch Clamp) | Kainate | - | [2] |
| CNQX | Electrophysiology (Whole-Cell Patch Clamp) | Kainate (steady response) | 0.92 | [3] |
| CNQX | Electrophysiology (Whole-Cell Patch Clamp) | Kainate (transient response) | 6.1 | [3] |
| Compound | Assay Type | Assay Details | IC50 (nM) | Reference |
| Perampanel | Calcium Imaging | AMPA-induced Ca2+ increase in cultured rat cortical neurons | 93 | [4] |
Key Biochemical Assays for In Vitro Validation
Three primary biochemical assays are instrumental in characterizing the activity of this compound salt and other AMPA receptor antagonists in vitro:
-
Electrophysiology (Whole-Cell Patch Clamp): This "gold standard" technique directly measures the ion flow through AMPA receptors in response to an agonist, and how this flow is blocked by an antagonist.
-
Radioligand Binding Assays: These assays quantify the affinity of a compound for the AMPA receptor by measuring the displacement of a radioactively labeled ligand.
-
Calcium Imaging Assays: These methods visualize and quantify the influx of calcium ions through calcium-permeable AMPA receptors upon activation, and the subsequent inhibition by antagonists.
Below are detailed protocols for each of these key experiments.
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
This protocol allows for the direct measurement of AMPA receptor-mediated currents and their inhibition by this compound salt.
Objective: To determine the IC50 value of this compound salt by measuring the inhibition of AMPA-evoked currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) plated on coverslips.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.
-
AMPA (agonist).
-
This compound salt and other antagonists (e.g., DNQX, CNQX).
-
Patch clamp amplifier, micromanipulator, and recording chamber.
-
Borosilicate glass capillaries for pulling pipettes.
Procedure:
-
Place a coverslip with cultured neurons into the recording chamber and perfuse with aCSF at a rate of 1.5 mL/min.
-
Pull a glass pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Approach a neuron with the pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell voltage at -60 to -70 mV.
-
Apply a solution containing a fixed concentration of AMPA to evoke an inward current.
-
After establishing a stable baseline response to AMPA, co-apply increasing concentrations of this compound salt with the AMPA solution.
-
Record the peak inward current at each NBQX concentration.
-
Wash out the antagonist to ensure reversibility.
Data Analysis:
-
Normalize the peak current at each antagonist concentration to the control AMPA response.
-
Plot the normalized current as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound salt to AMPA receptors.
Objective: To measure the ability of this compound salt to displace a radiolabeled antagonist from AMPA receptors in brain membrane preparations.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors).
-
Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA or [3H]CNQX).
-
This compound salt and other unlabeled antagonists.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Homogenize brain tissue in cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound salt and the membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled antagonist.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay with Fura-2 AM
This assay measures the inhibition of AMPA-induced calcium influx in living cells.
Objective: To determine the IC50 of this compound salt by measuring the reduction in AMPA-stimulated intracellular calcium concentration.
Materials:
-
Cultured neurons or cell lines expressing AMPA receptors.
-
Fura-2 AM (calcium indicator dye).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
AMPA (agonist).
-
This compound salt and other antagonists.
-
Fluorescence microscope or plate reader capable of ratiometric imaging.
Procedure:
-
Load the cells with Fura-2 AM (typically 1-5 µM) in physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Mount the coverslip with loaded cells onto the imaging setup.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulate the cells with a solution containing AMPA and record the change in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.
-
After establishing a stable response, pre-incubate the cells with varying concentrations of this compound salt before stimulating with AMPA.
-
Record the fluorescence ratio changes in the presence of the antagonist.
Data Analysis:
-
Calculate the change in the 340/380 nm ratio (ΔRatio) for each condition.
-
Normalize the ΔRatio in the presence of the antagonist to the control response (AMPA alone).
-
Plot the normalized response against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.
Visualizing the Mechanisms
To better understand the context of these assays, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow.
Caption: AMPA receptor signaling and competitive antagonism by NBQX.
Caption: Workflow for whole-cell patch clamp electrophysiology.
This guide provides a framework for the in vitro characterization of this compound salt. By employing these standardized biochemical assays, researchers can reliably confirm its activity as an AMPA receptor antagonist and objectively compare its performance to other pharmacological tools.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Competitive vs. Non-Competitive AMPA Antagonists in Key Assays
For researchers and drug development professionals navigating the complexities of glutamatergic neurotransmission, the choice between competitive and non-competitive AMPA receptor antagonists is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two classes of antagonists, supported by experimental data, to aid in the selection of the most appropriate tool for specific research assays.
Introduction to AMPA Receptors and Antagonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in fast excitatory synaptic transmission in the central nervous system. Its activation by the neurotransmitter glutamate is fundamental for a vast array of neurological functions, including learning and memory. Dysregulation of AMPA receptor activity has been implicated in various neurological disorders such as epilepsy, making it a prime target for therapeutic intervention.
AMPA receptor antagonists are broadly classified into two categories based on their mechanism of action:
-
Competitive Antagonists: These compounds, such as NBQX, bind to the same site on the AMPA receptor as the endogenous agonist, glutamate. By occupying this glutamate-binding site, they directly prevent the receptor from being activated.
-
Non-Competitive Antagonists: These antagonists, exemplified by GYKI 52466, bind to an allosteric site on the receptor, which is a different location from the glutamate-binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.
The choice between these two types of antagonists is not trivial, as their distinct mechanisms of action can lead to different results in various experimental settings.
Mechanism of Action: A Visual Comparison
The fundamental difference in how these antagonists interact with the AMPA receptor is crucial to understanding their application in different assays.
Quantitative Comparison of Antagonist Performance
The potency and efficacy of competitive and non-competitive antagonists can be quantified in various assays. The following tables summarize key data for the prototypic antagonists, NBQX (competitive) and GYKI 52466 (non-competitive).
Table 1: In Vitro Binding and Functional Assays
| Antagonist | Type | Assay | Preparation | Radioligand | IC50 / Ki | Reference |
| NBQX | Competitive | Radioligand Binding | Rat Cortical Membranes | [³H]AMPA | Ki: 110 nM | |
| Electrophysiology (Whole-Cell Patch Clamp) | Cultured Rat Hippocampal Neurons | - | IC50: 1.1 µM | |||
| GYKI 52466 | Non-Competitive | Radioligand Binding | Rat Cortical Membranes | [³H]AMPA | IC50: 10 µM | |
| Electrophysiology (Whole-Cell Patch Clamp) | Cultured Rat Hippocampal Neurons | - | IC50: 10 µM |
Table 2: In Vivo Seizure Models
| Antagonist | Type | Seizure Model | Animal Model | Endpoint | ED50 / Effective Dose | Reference |
| NBQX | Competitive | Maximal Electroshock (MES) | Mouse | Protection from tonic hindlimb extension | ED50: 27 mg/kg | |
| Amygdala Kindling | Rat | Reduction in seizure severity | 10-40 mg/kg | |||
| GYKI 52466 | Non-Competitive | Maximal Electroshock (MES) | Mouse | Protection from tonic hindlimb extension | ED50: 9.8 mg/kg | |
| Amygdala Kindling | Rat | Reduction in seizure severity | 10-20 mg/kg |
Experimental Protocols for Key Assays
Electrophysiology: Whole-Cell Patch Clamp Recording
This technique allows for the direct measurement of ion flow through AMPA receptors in response to agonist application, and how this is affected by antagonists.
Detailed Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices from the desired brain region.
-
Recording Setup: Use a patch-clamp amplifier and microscope. Fill glass micropipettes with an internal solution and approach a neuron under visual guidance.
-
Whole-Cell Configuration: Form a high-resistance seal (
A Head-to-Head Comparison: NBQX Disodium Salt vs. IEM-1460 for the Study of CP-AMPA Receptors
For researchers, scientists, and drug development professionals investigating the role of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (CP-AMPA) receptors in neurological function and disease, the choice of a pharmacological antagonist is critical. This guide provides an objective comparison of two widely used antagonists, NBQX disodium salt and IEM-1460, to facilitate informed experimental design.
CP-AMPA receptors, which are typically characterized by the absence of the edited GluA2 subunit, are key players in synaptic plasticity, excitotoxicity, and a range of neurological disorders. Their study requires precise pharmacological tools to dissect their function from that of calcium-impermeable (CI-AMPA) receptors. NBQX, a classical competitive antagonist, and IEM-1460, a selective open-channel blocker, offer distinct mechanisms for interrogating CP-AMPA receptor signaling.
At a Glance: Key Differences
| Feature | This compound Salt | IEM-1460 |
| Mechanism of Action | Competitive antagonist at the glutamate binding site | Open-channel blocker; enters and blocks the ion pore when the channel is open |
| Selectivity | Antagonizes both CP- and CI-AMPA receptors, as well as kainate receptors | Selective for GluA2-lacking, calcium-permeable AMPA receptors |
| Use-Dependency | No | Yes; block accumulates with repeated receptor activation |
| Primary Application | General blockade of AMPA receptor-mediated transmission | Isolation and study of CP-AMPA receptor function |
Quantitative Comparison: Potency and Efficacy
The following table summarizes the available quantitative data on the potency of NBQX and IEM-1460. Direct comparison of IC50 values should be made with caution due to variations in experimental systems (e.g., recombinant expression systems vs. native receptors) and subunit composition of the tested AMPA receptors.
| Compound | Receptor Target | IC50 Value | Reference |
| NBQX | General AMPA Receptors | 0.15 µM | |
| Kainate Receptors | 4.8 µM | ||
| IEM-1460 | GluA2-lacking AMPA Receptors (expressed in oocytes) | ~2 µM | |
| Human unmutated GluR channels (HEK293 cells) | 0.1 mM | ||
| Mutant GluR channels (HEK293 cells) | 10 µM | ||
| GluA2Q Receptors (with Stargazin) | 3.54 ± 0.46 µM |
NBQX is a potent antagonist of AMPA receptors in general, with a significantly lower IC50 for AMPA receptors compared to kainate receptors. IEM-1460's potency is highly dependent on the specific subunit composition and the presence of auxiliary subunits like stargazin. Its nature as an open-channel blocker means its apparent efficacy in cellular assays will also depend on the level of receptor activity.
Mechanism of Action: A Tale of Two Blockers
The distinct mechanisms of action of NBQX and IEM-1460 are fundamental to their application in research.
NBQX: The Competitive Antagonist
NBQX acts by competing with the endogenous ligand, glutamate, for binding to the ligand-binding domain of the AMPA receptor. This prevents the conformational change required for channel opening, thus inhibiting ion flux. As a competitive antagonist, its effects can be overcome by increasing the concentration of glutamate. NBQX blocks all subtypes of AMPA receptors, as well as kainate receptors, making it a non-selective antagonist within the ionotropic glutamate receptor family.
Navigating Long-Term Synaptic Blockade: A Comparative Guide to NBQX Disodium Salt Alternatives
For researchers in neuroscience and drug development, achieving sustained synaptic blockade is crucial for investigating the roles of excitatory neurotransmission in various physiological and pathological processes. NBQX disodium salt, a competitive AMPA/kainate receptor antagonist, has long been a staple tool for this purpose. However, the quest for compounds with improved specificity, potency, and pharmacokinetic profiles for long-term studies is ongoing. This guide provides a comprehensive comparison of key alternatives to NBQX, including the competitive antagonist CNQX, and the non-competitive antagonists GYKI 52466 and Perampanel, with supporting experimental data and detailed methodologies.
Performance Comparison of AMPA/Kainate Receptor Antagonists
The selection of an appropriate antagonist for long-term synaptic blockade depends on a variety of factors, including its potency at the target receptor, selectivity over other receptors, mechanism of action, and pharmacokinetic properties. The following tables summarize the key performance metrics for NBQX and its alternatives.
| Compound | Type | Target(s) | IC50 (AMPA) | IC50 (Kainate) | IC50 (NMDA - glycine site) |
| NBQX | Competitive | AMPA/Kainate | 0.15 µM[1][2] | 4.8 µM[1][2] | Weak effect |
| CNQX | Competitive | AMPA/Kainate | 0.3 µM[3][4] | 1.5 µM[3][4] | 25 µM[3][4] |
| GYKI 52466 | Non-competitive | AMPA/Kainate | 10-20 µM[5][6] | ~450 µM[5][6] | >50 µM[5][6] |
| Perampanel | Non-competitive | AMPA | 93 nM (in vitro Ca2+ influx)[7] | No obvious effect[7] | No obvious effect[7] |
Table 1: Comparative Potency and Selectivity. This table highlights the half-maximal inhibitory concentrations (IC50) of each antagonist for AMPA, kainate, and NMDA receptors. Lower IC50 values indicate higher potency.
| Compound | In Vivo Efficacy Models | Key Findings | Potential Side Effects/Limitations |
| NBQX | Seizure models (MES, PTZ), Ischemia, Neuroprotection | Anticonvulsant effects, neuroprotective in focal ischemia.[8][9] | Motor impairment at effective doses, proconvulsant effects in some models.[9] |
| CNQX | Seizure models, Neuroprotection | Anticonvulsant and neuroprotective effects.[10] | Can induce membrane depolarization in certain neurons, poor CNS penetration.[11] |
| GYKI 52466 | Seizure models (MES, PTZ), Neuroprotection | Broad-spectrum anticonvulsant, protective against AMPA/kainate-induced excitotoxicity.[8][9] | Sedation and ataxia at effective doses.[8] |
| Perampanel | Seizure models (audiogenic, MES, PTZ, 6 Hz), Chronic epilepsy models | Broad-spectrum anticonvulsant with a wide therapeutic window, effective in chronic models.[7] | Dizziness, dose-related adverse events.[7] |
Table 2: In Vivo Performance and Limitations. This table summarizes the demonstrated efficacy of each antagonist in various preclinical models and notes their associated limitations.
| Compound | Animal Model | Half-life (t½) | Bioavailability | Key Pharmacokinetic Features |
| NBQX | Rat | ~30 minutes (i.p.)[12] | - | Rapid clearance. |
| CNQX | Rat | - | Poor CNS penetration. | Limited systemic data available. |
| GYKI 52466 | - | - | Orally active.[5] | - |
| Perampanel | Human | ~105 hours[8] | High oral bioavailability.[8] | Long half-life allows for once-daily dosing.[8] |
Table 3: Pharmacokinetic Profiles. This table provides an overview of the pharmacokinetic parameters relevant for long-term in vivo studies.
Signaling Pathways
Understanding the signaling pathways modulated by these antagonists is crucial for interpreting experimental results. Below are diagrams illustrating the canonical signaling cascades of AMPA and kainate receptors.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following sections provide representative methodologies for in vivo long-term synaptic blockade and assessment of its effects, based on established practices in the field.
Protocol 1: Chronic Intracerebroventricular (ICV) Infusion of AMPA/Kainate Antagonists in Rodents
This protocol describes a method for continuous, long-term delivery of antagonists directly into the brain, bypassing the blood-brain barrier and ensuring stable drug levels.
1. Animal Preparation and Surgical Implantation:
- Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
- A guide cannula is stereotaxically implanted into the lateral ventricle.
- The cannula is secured to the skull with dental cement.
- An osmotic minipump, filled with the antagonist solution or vehicle, is placed subcutaneously on the back of the animal.
- The minipump is connected to the guide cannula via tubing.
2. Antagonist and Vehicle Preparation:
- This compound salt: Dissolved in sterile 0.9% saline at a concentration calculated to deliver a specific dose (e.g., 1-10 nmol/µL/hour).
- CNQX disodium salt: Prepared similarly to NBQX.
- GYKI 52466: Due to lower water solubility, it may require a vehicle such as a solution containing cyclodextrin.
- Perampanel: Can be dissolved in a vehicle containing DMSO, Tween 80, and saline.
- The vehicle solution serves as the control.
3. Post-operative Care and Infusion Period:
- Animals are allowed to recover for at least one week post-surgery.
- The osmotic minipump will continuously deliver the solution for a predetermined period (e.g., 7, 14, or 28 days).
4. Assessment of Synaptic Blockade:
- Electrophysiology: At the end of the infusion period, animals can be anesthetized, and in vivo electrophysiological recordings can be performed to assess changes in synaptic transmission and plasticity (e.g., long-term potentiation - LTP).
- Behavioral Testing: A battery of behavioral tests can be conducted to evaluate the effects of long-term synaptic blockade on learning, memory, and motor function.
- Histology: Brain tissue is collected for histological analysis to assess for any neurotoxic effects or changes in neuronal morphology.
Protocol 2: In Vivo Electrophysiology for Assessing Long-Term Potentiation (LTP)
This protocol outlines the steps to measure synaptic plasticity in the hippocampus of anesthetized rodents following chronic antagonist treatment.
1. Animal Anesthesia and Surgery:
- The rat is anesthetized (e.g., with urethane) and placed in a stereotaxic frame.
- Craniotomies are performed over the hippocampus for the placement of stimulating and recording electrodes.
2. Electrode Placement:
- A stimulating electrode is lowered into the Schaffer collateral pathway.
- A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
3. Baseline Recording:
- Single-pulse stimuli are delivered to the Schaffer collaterals every 30 seconds to establish a stable baseline fEPSP response for at least 20 minutes.
4. LTP Induction:
- A high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) is delivered to induce LTP.
5. Post-HFS Recording:
- Single-pulse stimuli are resumed, and fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP.
6. Data Analysis:
- The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
- The magnitude of LTP is compared between antagonist-treated and vehicle-treated groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of long-term synaptic blockade.
Conclusion
The choice of an antagonist for long-term synaptic blockade is a critical decision that can significantly impact the outcome and interpretation of a study. While NBQX remains a valuable tool, alternatives such as CNQX, GYKI 52466, and particularly Perampanel, offer distinct advantages in terms of selectivity, mechanism of action, and pharmacokinetic profiles. Perampanel, with its high selectivity for AMPA receptors and long half-life, is an especially promising candidate for chronic in vivo studies. This guide provides a framework for researchers to compare these compounds and select the most appropriate tool for their specific experimental needs, ultimately contributing to a deeper understanding of the role of excitatory neurotransmission in the central nervous system.
References
- 1. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of the Glutamate Receptor Antagonists in the Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharm.emory.edu [pharm.emory.edu]
- 10. Effects of AMPA receptor antagonist, NBQX, and extrasynaptic GABAA agonist, THIP, on social behavior of adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model [frontiersin.org]
- 12. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating AMPA Receptor Antagonism: A Comparative Guide to NBQX Disodium Salt Efficacy Using c-Fos Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NBQX disodium salt, a competitive AMPA receptor antagonist, with other alternatives. It details their mechanisms of action and presents supporting experimental data on their efficacy, primarily validated through c-Fos imaging, a key marker of neuronal activity.
Introduction to NBQX and AMPA Receptor Antagonism
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and to a lesser extent, the kainate receptor.[1][2] By binding to the glutamate recognition site on the AMPA receptor, NBQX blocks the binding of the excitatory neurotransmitter glutamate, thereby inhibiting ion channel activation and reducing neuronal excitation.[3] Its disodium salt form offers high water solubility, making it suitable for in vivo applications.[2] The efficacy of NBQX in modulating neuronal activity can be effectively assessed using c-Fos imaging. The protein c-Fos is the product of an immediate early gene that is rapidly expressed in response to neuronal stimulation, making it a reliable marker for recent neuronal activation.
Comparative Analysis of AMPA Receptor Antagonists
This section compares this compound salt with other notable AMPA receptor antagonists. While direct head-to-head quantitative c-Fos imaging data is limited in publicly available literature, this comparison is based on their distinct mechanisms of action and available efficacy data.
| Feature | This compound Salt | GYKI 52466 | Perampanel |
| Mechanism of Action | Competitive Antagonist | Non-competitive (Allosteric) Antagonist | Non-competitive (Allosteric) Antagonist |
| Binding Site | Glutamate binding site on AMPA receptor | Allosteric site on the AMPA receptor complex | Allosteric site on the AMPA receptor complex |
| Selectivity | Selective for AMPA and kainate receptors[1] | Highly selective for AMPA receptors[4][5][6] | Selective for AMPA receptors |
| Effect on Channel Gating | Prevents channel opening by blocking agonist binding | Reduces the frequency and duration of channel opening | Reduces the frequency and duration of channel opening |
| Water Solubility | High (as disodium salt)[2] | Moderate | Low |
Quantitative Data on c-Fos Expression:
One study investigating the role of AMPA/kainate receptors in cue-elicited cocaine-seeking behavior demonstrated that systemic administration of NBQX (10 mg/kg, i.p.) significantly attenuated the increase in Fos-positive cells in the basolateral amygdala (BLA) of rats. The number of Fos-positive cells per 0.26 mm² in the BLA was approximately 150 in the control group (saline + cues) and was reduced to approximately 75 in the NBQX-treated group. It is important to note that this data is from a specific behavioral paradigm and not a direct comparison with other AMPA antagonists.
Signaling Pathways and Experimental Workflow
To understand how AMPA receptor antagonism affects c-Fos expression, it is crucial to visualize the underlying signaling pathway and the experimental workflow for its validation.
Signaling Pathway: From AMPA Receptor to c-Fos Expression
Caption: AMPA Receptor-Mediated c-Fos Expression Pathway and NBQX Inhibition.
Experimental Workflow: Validating Efficacy with c-Fos Imaging
Caption: Workflow for c-Fos Imaging to Validate Antagonist Efficacy.
Experimental Protocols
Protocol for Validating NBQX Efficacy using c-Fos Immunohistochemistry
This protocol outlines the key steps for assessing the efficacy of this compound salt by quantifying c-Fos positive neurons following a neuronal stimulus.
1. Animal Preparation and Drug Administration:
-
Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used. House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: Dissolve this compound salt in sterile 0.9% saline to the desired concentration (e.g., 10 mg/ml).
-
Administration: Administer NBQX or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg. Doses can range from 10 to 40 mg/kg depending on the experimental paradigm.[7]
2. Neuronal Stimulation:
-
A specific neuronal stimulus should be applied following drug administration. This could include:
-
Seizure Induction: Chemical convulsants like pentylenetetrazol (PTZ) or kainic acid can be administered.[1]
-
Behavioral Tasks: Exposure to a novel environment, fear conditioning, or other cognitive tasks known to induce c-Fos expression in specific brain regions.
-
Sensory Stimulation: Application of a specific sensory stimulus (e.g., whisker stimulation).
-
3. Tissue Preparation:
-
Perfusion: 90-120 minutes after the neuronal stimulus, deeply anesthetize the animals (e.g., with an overdose of sodium pentobarbital). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.
4. Immunohistochemistry:
-
Sectioning: Cut 40 µm coronal sections using a cryostat or vibratome.
-
Blocking: Incubate free-floating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) in the blocking solution for 24-48 hours at 4°C.
-
Secondary Antibody: After washing with PBS, incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, 1:200 dilution) for 2 hours at room temperature.
-
Signal Amplification: Following another wash, incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) solution, resulting in a brown nuclear stain in c-Fos positive cells.
5. Data Analysis:
-
Imaging: Capture images of the brain regions of interest using a light microscope connected to a digital camera.
-
Quantification: Count the number of c-Fos positive nuclei within a defined area of the target brain region using image analysis software (e.g., ImageJ). Data is typically expressed as the number of c-Fos positive cells per mm².
-
Statistical Analysis: Compare the number of c-Fos positive cells between the vehicle-treated and NBQX-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound salt is a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its efficacy as a competitive antagonist can be robustly validated by quantifying its ability to attenuate stimulus-induced c-Fos expression. While direct comparative c-Fos data with non-competitive antagonists like GYKI 52466 and Perampanel is an area for future research, understanding their distinct mechanisms of action is crucial for selecting the appropriate tool for a given experimental question. The provided protocols and diagrams offer a comprehensive framework for researchers to design and execute experiments aimed at validating the efficacy of NBQX and other AMPA receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBQX - Wikipedia [en.wikipedia.org]
- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GYKI 52466 antagonizes glutamate responses but not NMDA and kainate responses in rat abducens motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NBQX Disodium Salt Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of NBQX disodium salt, a potent AMPA receptor antagonist, with the phenotypes of genetic models involving the knockout of AMPA receptor subunits, primarily GluA1 and GluA2. By cross-validating these two approaches, we aim to offer a clearer understanding of the role of AMPA receptors in various physiological and pathological processes.
Introduction to AMPA Receptor Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system. Its function is crucial for synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor signaling has been implicated in numerous neurological and psychiatric disorders. Two primary methods for studying the function of these receptors are through pharmacological blockade with antagonists like NBQX and through genetic manipulation, such as the creation of knockout mouse models for specific AMPA receptor subunits.
This compound Salt is a competitive antagonist of AMPA and kainate receptors.[1][2][3] The disodium salt form offers high water solubility, making it suitable for in vivo studies.[1] It is widely used to study the roles of AMPA receptors in processes such as excitotoxicity, seizures, and learning.[1][4]
Genetic Models , particularly knockout mice for the Gria1 (encoding GluA1) and Gria2 (encoding GluA2) genes, provide a more targeted approach to understanding the function of specific subunits. GluA1-containing receptors are critical for certain forms of synaptic plasticity, like long-term potentiation (LTP), while GluA2-containing receptors regulate the calcium permeability of the AMPA receptor channel.
This guide will compare the effects of NBQX and these genetic models on synaptic plasticity and behavior, presenting quantitative data where available and detailing the experimental protocols used to generate these findings.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Comparative Data on Synaptic Plasticity
Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of learning and memory that involve the strengthening and weakening of synapses, respectively. Both NBQX and genetic models of AMPA receptor subunits have profound effects on these processes.
| Model | Effect on LTP | Effect on LTD | Key Findings | References |
| NBQX | Blocks LTP induction | Can prevent the expression of LTD | NBQX, as an AMPA receptor antagonist, prevents the depolarization necessary for LTP induction. | [5] |
| GluA1 Knockout | Impaired LTP | Generally normal LTD | The GluA1 subunit is crucial for the expression of many forms of LTP.[6] | [6] |
| GluA2 Knockout | LTP can still be induced | Impaired LTD | GluA2 is critical for the internalization of AMPA receptors during LTD. | [7] |
Comparative Data on Behavior
Behavioral studies in rodents are essential for understanding the in vivo consequences of AMPA receptor modulation. Here, we compare the effects of NBQX and genetic models on locomotor activity and spatial learning and memory. Note: The data presented below are compiled from different studies and are intended for comparative purposes. Direct, head-to-head experimental data is limited.
Locomotor Activity
| Model | Experimental Paradigm | Key Findings | References |
| NBQX | Open Field Test in mice | Dose-dependent decrease in locomotor activity. At high doses (e.g., 100 mg/kg), a significant reduction in spontaneous activity is observed. | [8] |
| GluA1 Knockout | Open Field Test in mice | Hyperlocomotion, particularly in a novel environment. Increased total distance moved and velocity compared to wild-type littermates. | [9] |
| GluA2 Knockout (in D2R neurons) | Open Field Test in mice | Hypoactivity. | [10] |
Spatial Learning and Memory (Morris Water Maze)
| Model | Parameter | Observation | Interpretation | References |
| NBQX (in Rats) | Escape Latency | Dose-dependent impairment in acquisition (learning). No effect at 10 mg/kg, slight impairment at 20 mg/kg, and significant impairment at 30 mg/kg. | AMPA receptor activity is crucial for the acquisition of spatial memories. | [11] |
| GluA1 Knockout | Escape Latency | Normal acquisition of the spatial reference memory task. | GluA1-containing AMPA receptors are not essential for long-term spatial reference memory. | [4] |
| GluA1 Knockout | Probe Trial | Impaired performance on spatial working memory versions of the task. | GluA1 is critical for short-term spatial working memory. | [4] |
Detailed Experimental Protocols
NBQX Administration for Behavioral Studies
-
Compound: this compound salt (Tocris, R&D Systems).
-
Vehicle: 0.9% saline.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage Range: 10-100 mg/kg for locomotor studies, 10-30 mg/kg for learning and memory tasks.[8][11]
-
Timing: Typically administered 15-30 minutes prior to the behavioral test.
Morris Water Maze
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 24-26°C). A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice are trained to find the hidden platform from different starting locations over several days (e.g., 4 trials per day for 5 days). The time to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured to assess spatial memory retention.
-
Data Analysis: Escape latency, path length, and time in the target quadrant are analyzed using video tracking software.
Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: A mouse is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: An increase in the time spent in the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
Conclusion
The cross-validation of this compound salt effects with genetic models of AMPA receptor subunit knockout reveals both overlapping and distinct roles for AMPA receptor function. While both pharmacological blockade and genetic deletion of AMPA receptor subunits can impair certain forms of synaptic plasticity and behavior, there are important differences.
NBQX, as a broad-spectrum AMPA/kainate antagonist, provides a tool to study the acute effects of blocking fast excitatory transmission. This approach is particularly useful for understanding the role of AMPA receptors in seizure activity and excitotoxicity.
Genetic models, on the other hand, allow for a more nuanced investigation of the specific functions of individual subunits. The GluA1 knockout model has been instrumental in dissociating the roles of AMPA receptors in different types of memory, highlighting the importance of this subunit in spatial working memory. The GluA2 knockout models have shed light on the mechanisms of synaptic depression and the importance of calcium permeability in neuronal health.
By integrating findings from both pharmacological and genetic approaches, researchers can gain a more complete understanding of the complex role of AMPA receptors in brain function and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 2. Induction and expression of GluA1 (GluR-A)-independent LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity Pattern-Dependent Long-Term Potentiation in Neocortex and Hippocampus of GluA1 (GluR-A) Subunit-Deficient Mice | Journal of Neuroscience [jneurosci.org]
- 4. Spatial working memory deficits in GluA1 AMPA receptor subunit knockout mice reflect impaired short-term habituation: Evidence for Wagner's dual-process memory model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTP requires a reserve pool of glutamate receptors independent of subunit type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal Long-Term Depression in the Presence of Calcium-Permeable AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - AMPA receptors and motivation for drug: effect of the selective antagonist NBQX on behavioural sensitisation and on self-administration in mice - University of Sussex - Figshare [sussex.figshare.com]
- 9. Frontiers | Phenotyping Young GluA1 Deficient Mice – A Behavioral Characterization in a Genetic Loss-of-Function Model [frontiersin.org]
- 10. Distinct Roles of GluA2-lacking AMPA Receptor Expression in Dopamine D1 or D2 Receptor Neurons in Animal Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of habituation in hippocampus-dependent spatial working memory tasks: Evidence from GluA1 AMPA receptor subunit knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NBQX Disodium
Researchers, scientists, and professionals in drug development are tasked with the critical responsibility of not only advancing scientific frontiers but also ensuring a safe laboratory environment. The proper disposal of chemical reagents, such as NBQX disodium, is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective AMPA/kainate receptor antagonist.
Immediate Safety and Handling Information
This compound salt hydrate is classified with the following hazards:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2]
-
Acute Oral Toxicity (Category 4) [3]
-
Acute and Chronic Aquatic Toxicity (Category 1) [3]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid respiratory irritation.[1][2]
This compound Disposal: A Step-by-Step Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.[4] The following steps provide a general guideline for its proper disposal:
-
Waste Minimization : Before beginning any experiment, plan to minimize the amount of this compound waste generated. This can be achieved by ordering the smallest necessary quantities and preparing only the required amount of solution for your experiments.[5][6]
-
Waste Collection and Storage :
-
Original Containers : Whenever possible, leave the chemical waste in its original container.[1]
-
Labeling : Ensure all waste containers are clearly and accurately labeled with the chemical name ("this compound") and associated hazards.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store it separately from incompatible materials, such as strong oxidizing agents.[4]
-
Container Integrity : Use containers that are in good condition and have secure, leak-proof lids.[7][8] Keep containers closed except when adding waste.[5][6]
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory.[5][6][8]
-
-
Disposal of Contaminated Materials :
-
Empty Containers : Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1] Do not rinse them and discard them in the regular trash.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
-
Spill Management :
-
In the event of a spill, evacuate the area if necessary and consult the Safety Data Sheet (SDS).[1]
-
Do not allow the product to enter drains.[1]
-
For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Clean the affected area thoroughly.[1]
-
-
Arranging for Final Disposal :
-
Contact EHS : Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of this compound waste.
-
Licensed Professional Disposal : The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[4][9] One older disposal method suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber; however, current best practices and regulations must be confirmed with the disposal service.[4]
-
Important Note: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][10] Its high aquatic toxicity poses a significant environmental risk.[3]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Acute Tox. 4 (Oral), Aquatic Acute 1, Aquatic Chronic 1 | [1][2][3] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Storage Temperature | 2-8°C | |
| Drain Disposal | Prohibited | [1][10] |
| Trash Disposal | Prohibited | [10] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound|479347-86-9|MSDS [dcchemicals.com]
- 4. uww.edu [uww.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. uww.edu [uww.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling NBQX Disodium
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the use of NBQX disodium, a selective and competitive AMPA/kainate receptor antagonist. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification
This compound salt is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]
-
Hazardous to the Aquatic Environment, Acute (Category 1) : Very toxic to aquatic life.[3]
-
Hazardous to the Aquatic Environment, Chronic (Category 1) : Very toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.[4]
| Protection Type | Equipment | Specification/Notes |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure a snug fit to prevent dust from entering the eyes.[1][5] |
| Face shield | Recommended when there is a risk of splashing or significant dust generation.[1] | |
| Hand Protection | Impervious gloves | The specific glove material and thickness should be chosen based on the task and potential for exposure. Regularly inspect gloves for tears or holes before use.[6] |
| Respiratory Protection | Dust mask (type N95, US) or equivalent | Required when handling the powder outside of a ventilated enclosure or when dust generation is likely.[5] A cartridge change-out schedule should be part of the respiratory protection program.[4] |
| Body Protection | Laboratory coat, long-sleeved clothing | Wear suitable protective clothing to prevent skin contact.[6] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Detailed Handling and Disposal Procedures
1. Preparation and Planning:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure that a plan for the disposal of waste has been formulated before beginning any work.[7]
-
Assemble all necessary PPE as outlined in the table above.
-
Locate the nearest eyewash station and safety shower before starting work.[6]
2. Handling the Compound:
-
Use this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.[1][2]
-
Avoid generating dust during weighing and transfer.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[3]
3. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing.[3]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] Seek medical attention from an ophthalmologist.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1]
-
If swallowed: Rinse mouth with water.[3] Call a poison center or doctor if you feel unwell.[3]
4. Spill and Cleanup:
-
In case of a spill, evacuate the area.[1]
-
Avoid generating dust.[1]
-
For dry spills, carefully collect the material and place it into a suitable container for disposal.[1]
-
Clean the affected area thoroughly.
-
Prevent the product from entering drains as it is very toxic to aquatic life.[1][3]
5. Disposal Plan:
-
All waste, including the compound itself and any contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3] Land disposal is the least desirable method.[7]
-
Do not dispose of this compound down the sanitary sewer.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound|479347-86-9|MSDS [dcchemicals.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. This compound salt hydrate 98 (HPLC) CAS 118876-58-7 [sigmaaldrich.com]
- 6. stemcell.com [stemcell.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
